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Foundational

An In-Depth Technical Guide to the Mechanism and Application of Myosin Light Chain Kinase (480-501)

Executive Summary In the landscape of cytoskeletal research and drug development, targeting specific kinases without triggering off-target effects remains a profound challenge. Small molecule inhibitors (such as ML-7 or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cytoskeletal research and drug development, targeting specific kinases without triggering off-target effects remains a profound challenge. Small molecule inhibitors (such as ML-7 or ML-9) frequently suffer from cross-reactivity due to the highly conserved nature of the ATP-binding pocket across the kinome[1]. To bypass this limitation, researchers utilize Myosin Light Chain Kinase (480-501) —a synthetic peptide that acts as a highly specific, potent inhibitor of MLCK by mimicking the enzyme's own autoinhibitory domain[2][3].

As an application scientist, understanding the dual-inhibition mechanism and the precise biophysical constraints of this peptide is critical for designing robust, artifact-free assays. This whitepaper deconstructs the structural logic, quantitative pharmacodynamics, and self-validating experimental architectures required to deploy MLCK (480-501) effectively.

The Molecular Logic of Intrasteric Inhibition

MLCK (480-501) is a 22-amino acid synthetic peptide with the sequence AKKLSKDRMKKYMARRKWQKTG[4][5]. It corresponds to the autoinhibitory domain of smooth muscle MLCK (residues 783–804 in the chicken gizzard MLCK nomenclature, or 480-501 in the generalized smooth muscle sequence)[2][3].

Its mechanism of action is defined by a dual-antagonism model :

  • Pseudosubstrate Blockade: In the resting state, MLCK is autoinhibited because its regulatory segment binds directly into its own substrate-docking groove[6]. The 480-501 peptide mimics this segment, binding to the active site of activated MLCK as a competitive pseudosubstrate, thereby physically blocking the true substrate—the Myosin Regulatory Light Chain (RLC)[6][7].

  • Calmodulin (CaM) Sequestration: Because the autoinhibitory domain of native MLCK overlaps with its Calmodulin-binding domain, the synthetic peptide also acts as a potent CaM antagonist. It binds free Ca2+/Calmodulin complexes, preventing them from activating endogenous MLCK[2][7].

G1 Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds & Activates MLCK_Inact MLCK (Autoinhibited) Active Site Blocked CaM->MLCK_Inact Binds Regulatory Domain MLCK_Act MLCK (Active) Active Site Exposed MLCK_Inact->MLCK_Act Conformational Shift RLC Regulatory Light Chain MLCK_Act->RLC Phosphorylates Ser19 Actomyosin Actomyosin Contraction RLC->Actomyosin Promotes Assembly Peptide MLCK (480-501) Peptide Peptide->CaM Competitive Binding Peptide->MLCK_Act Pseudosubstrate Inhibition

Figure 1: Dual inhibitory mechanism of MLCK (480-501) on the Actomyosin contraction pathway.

Quantitative Pharmacodynamics

To design precise assays, scientists must account for the peptide's kinetic parameters. While highly potent against MLCK, at elevated concentrations (>3 μM), the peptide can begin to exhibit off-target inhibition against Zipper-Interacting Protein Kinase (ZIPK)[2].

Table 1: Biochemical and Pharmacological Profile of MLCK (480-501)

PropertyValue / Description
Amino Acid Sequence AKKLSKDRMKKYMARRKWQKTG-NH2[4][5]
Molecular Weight ~2738.3 g/mol [4]
Primary Target Myosin Light Chain Kinase (MLCK)[8]
In vitro Ki​ (MLCK) 0.3 – 25 nM (Highly potent competitive inhibition)[5][8]
In vitro Ki​ (ZIPK) ~3.4 μM (Potential off-target effect at high doses)[2]
Effective In Situ Dose 10 – 30 μM (in permeabilized cell models)[9]
Scrambled Control Sequence KKDTQWMYLKMRKGRAKSAKRK[5]

Self-Validating Experimental Architectures

Because MLCK (480-501) is a large, highly charged 22-amino acid peptide, it is inherently membrane-impermeable. To utilize it in living or semi-intact systems, researchers must employ either cell-penetrating peptide fusions (e.g., Antennapedia/pANT chimeras)[5] or selective membrane permeabilization[9].

The following protocol details a self-validating β -escin permeabilization assay . This method is superior to Triton X-100 permeabilization because β -escin selectively creates pores large enough for the peptide to enter while preserving critical membrane-bound receptor coupling and signal transduction machinery[9].

Protocol: In Situ MLCK Inhibition via β -Escin Permeabilization

Causality & Design Philosophy: A self-validating protocol must internally prove that the observed loss of contractility or phosphorylation is specifically due to MLCK inhibition, rather than non-specific peptide toxicity, CaM depletion, or general kinase degradation.

Step 1: Selective Permeabilization

  • Action: Wash target cells (e.g., smooth muscle cells or isolated gastric glands) in a relaxing buffer (EGTA-buffered, Ca2+-free). Treat with 50 μM β -escin for 15 minutes at room temperature[9].

  • Causality: This step standardizes the intracellular environment, allowing precise control over the introduction of the 2.7 kDa inhibitor peptide without destroying the actin-myosin ultrastructure.

Step 2: Differential Peptide Loading (The Validation Step)

  • Action: Split the permeabilized cells into three cohorts:

    • Cohort A (Vehicle): Buffer only.

    • Cohort B (Active): 20 μM MLCK (480-501) peptide.

    • Cohort C (Control): 20 μM Scrambled Peptide (KKDTQWMYLKMRKGRAKSAKRK)[5].

  • Causality: The scrambled peptide is the critical self-validation mechanism. It possesses the exact same charge and molecular weight as the active inhibitor. If Cohort C maintains normal function, it mathematically proves the inhibition in Cohort B is sequence-specific (intrasteric), not an artifact of introducing a highly basic peptide into the cytosol.

Step 3: Controlled Activation

  • Action: Stimulate the cells by introducing an activation buffer containing 1.5 μM free Ca2+ , 1 μM Calmodulin, and 2 mM ATP.

  • Causality: Critical Insight: Calmodulin concentration must be strictly controlled. Because MLCK (480-501) binds CaM[2], flooding the system with excess Calmodulin will act as a sponge, sequestering the inhibitor and falsely reducing its apparent potency against MLCK.

Step 4: Endpoint Quantification

  • Action: Terminate the reaction using TCA (Trichloroacetic acid) or direct lysis in SDS buffer. Quantify the phosphorylation of RLC at Serine 19 via Western Blot, or measure functional output (e.g., aminopyrine accumulation in gastric glands)[9].

G2 Prep 1. Cell Permeabilization (β-escin) Treat 2a. Target Delivery (10-30 μM 480-501) Prep->Treat Control 2b. Scrambled Control (Self-Validation) Prep->Control Stim 3. Kinase Activation (Ca2+ / CaM spike) Treat->Stim Control->Stim Assay 4. Endpoint Analysis (p-RLC Western Blot) Stim->Assay

Figure 2: Self-validating experimental workflow for in situ MLCK inhibition using permeabilized cells.

Conclusion

Myosin Light Chain Kinase (480-501) remains a gold-standard pharmacological tool for dissecting actomyosin dynamics. By leveraging its dual-mechanism as both a pseudosubstrate and a calmodulin antagonist, researchers can achieve nanomolar specificity that small molecules simply cannot provide. However, its successful application demands rigorous experimental architecture—specifically, the use of sequence-scrambled controls and precise modulation of intracellular Calmodulin levels to prevent artifactual data.

References

  • PubChem. "Myosin Light Chain Kinase (480-501)". National Institutes of Health.
  • Benchchem. "An In-depth Technical Guide to the Structure and Mechanism of MLCK Inhibitors".
  • American Physiological Society Journal. "Responsiveness of β-escin-permeabilized rabbit gastric gland model: effects of functional peptide fragments".
  • Journal of Cell Biology. "A Calcium Signaling Cascade Essential for Myosin Thick Filament Assembly in Xenopus Myocytes". Rockefeller University Press.
  • American Physiological Society Journal. "Inhibition of zipper-interacting protein kinase function in smooth muscle by a myosin light chain kinase pseudosubstrate peptide".
  • PNAS. "Antagonistic forces generated by myosin II and cytoplasmic dynein regulate microtubule turnover, movement, and organization in interphase cells".
  • Kemp, B. E., et al. (1987). "Structures of Calmodulin and a Functional Myosin Light Chain Kinase in the Activated Complex". ACS Publications / J. Biol. Chem.
  • Bhattacharyya, M., et al. "Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII)". PMC.
  • Semantic Scholar. "A Calcium Signaling Cascade Essential for Myosin Thick Filament Assembly in Xenopus Myocytes".

Sources

Exploratory

Structural and Mechanistic Profiling of the MLCK (480-501) Inhibitory Peptide: A Comprehensive Technical Guide

Executive Summary Myosin Light Chain Kinase (MLCK) is a pivotal calcium/calmodulin-dependent serine/threonine kinase responsible for phosphorylating the 20 kDa regulatory myosin light chain (MLC). This phosphorylation ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Myosin Light Chain Kinase (MLCK) is a pivotal calcium/calmodulin-dependent serine/threonine kinase responsible for phosphorylating the 20 kDa regulatory myosin light chain (MLC). This phosphorylation event is the primary biochemical catalyst for smooth muscle contraction, cellular motility, and the regulation of epithelial tight junction permeability[1]. To dissect these complex signaling pathways, researchers require highly specific pharmacological tools. The MLCK (480-501) peptide has emerged as a gold-standard competitive inhibitor, offering superior molecular specificity compared to broad-spectrum small molecules like ML-9 or wortmannin[2].

This whitepaper provides an in-depth analysis of the structural properties, mechanistic causality, and self-validating experimental workflows associated with the MLCK (480-501) peptide.

Molecular Architecture and the Pseudosubstrate Paradigm

The intrinsic regulation of MLCK relies on a highly conserved autoinhibitory domain. In the resting cellular state, a pseudosubstrate sequence within MLCK folds directly into the catalytic cleft, sterically blocking substrate access. Upon intracellular calcium elevation, the Ca²⁺/Calmodulin (CaM) complex binds to the kinase's regulatory domain. This binding induces a conformational shift that dislodges the autoinhibitory segment, thereby activating the kinase[3].

The MLCK (480-501) peptide is a synthetic 22-amino-acid sequence engineered to mimic this intrinsic regulatory mechanism. By acting as an exogenous pseudosubstrate, it provides researchers with a precise method to artificially enforce the autoinhibited state even in the presence of elevated intracellular calcium[4].

Quantitative Physicochemical Properties

To ensure reproducible assay design, it is critical to understand the precise physicochemical parameters of the peptide. All quantitative data is summarized in the table below:

PropertyValue
Peptide Sequence AKKLSKDRMKKYMARRKWQKTG[5]
Molecular Weight 2738.3 g/mol [5]
Chemical Formula C₁₂₀H₂₀₉N₄₁O₂₈S₂[5]
Target Enzyme Myosin Light Chain Kinase (MLCK)
Inhibitory Constant ( Ki​ ) ~25 nM (Ca²⁺/CaM-independent MLCK)[3]
Mechanism of Action Competitive (vs. ATP and MLC substrate)[3]
Binding State Binds directly to the MLCK-Calmodulin holoenzyme complex[3]

Mechanistic Causality: Dual-Competitive Inhibition

Understanding how an inhibitor functions is just as important as knowing that it functions. The 480-501 peptide operates via a unique mechanistic pathway that distinguishes it from other regulatory peptides.

Unlike indirect inhibitors (such as the MLCK 493-512 peptide) that function by sequestering free calmodulin and depleting the cellular pool, the 480-501 peptide binds directly to the active catalytic cleft of the MLCK-CaM holoenzyme[3]. It functions as a dual-competitive inhibitor :

  • It competes with ATP for the nucleotide-binding pocket.

  • It competes with the 20 kDa smooth muscle myosin light chain (MLC) for the catalytic cleft[3].

The Causality of Specificity: Because the 480-501 peptide does not deplete intracellular CaM, it avoids off-target suppression of other critical CaM-dependent systems—such as CaMKII, calcineurin, or TRPC channels[6]. This makes it an exceptionally reliable tool for isolating MLCK-specific pathways in complex cellular assays.

G Ca Intracellular Ca2+ CaCaM Ca2+/CaM Complex Ca->CaCaM CaM Calmodulin (CaM) CaM->CaCaM MLCK_inactive MLCK (Inactive) Autoinhibited CaCaM->MLCK_inactive Binds Regulatory Domain MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Conformational Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC ATP-Dependent Phosphorylation Contraction Actomyosin Contraction MLC->Contraction Peptide MLCK (480-501) Peptide Peptide->MLCK_active Competitive Inhibition (Active Site Blockade)

Fig 1: MLCK activation pathway and the targeted competitive inhibition by the 480-501 peptide.

Self-Validating Experimental Protocols

When evaluating kinase inhibitors, experimental design must account for reaction kinetics, equilibrium states, and non-specific electrostatic interactions. The following in vitro kinase assay protocol is engineered as a self-validating system to ensure absolute data integrity.

Workflow Step1 1. Reagent Prep (MLCK, CaM, ATP) Step2 2. Pre-incubation (Add 480-501 Peptide) Step1->Step2 Step3 3. Kinase Reaction (Add MLC Substrate) Step2->Step3 Step4 4. Quench & Detect (Phospho-Specific Blot) Step3->Step4 Step5 5. Data Analysis (Dose-Response Curve) Step4->Step5

Fig 2: Self-validating in vitro kinase assay workflow for evaluating MLCK peptide inhibitors.

Step-by-Step Methodology: In Vitro Kinase Activity Assay

Step 1: Reagent Assembly & Complex Formation Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM CaCl₂. Add purified MLCK enzyme (10 nM) and Calmodulin (100 nM). Causality: The 10-fold molar excess of CaM ensures that the MLCK is fully saturated and driven into its active holoenzyme state prior to inhibitor introduction.

Step 2: Inhibitor Pre-Incubation (Critical Step) Introduce the MLCK (480-501) peptide at varying concentrations (1 nM to 1 μM) and incubate at 30°C for 15 minutes. Causality: Because the 480-501 peptide is a competitive inhibitor, introducing the substrate simultaneously with the peptide would allow the local concentration of the substrate to outcompete the peptide initially, leading to a false-negative (underestimation of inhibition). Pre-incubation allows the peptide to establish thermodynamic binding equilibrium with the MLCK-CaM complex.

Step 3: Reaction Initiation Initiate the kinase reaction by simultaneously adding 20 μM of purified 20 kDa smooth muscle MLC and 100 μM ATP (optionally spiked with [γ-³²P]ATP for radiometric detection). Incubate for exactly 10 minutes.

Step 4: Quenching and Detection Quench the reaction by adding 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes. Resolve the proteins via SDS-PAGE and quantify MLC phosphorylation using either autoradiography or Western blotting with a phospho-specific anti-MLC (Ser19) antibody.

Step 5: Validation Controls (The Self-Validating System) To trust the output, the assay must validate itself against inherent biases:

  • Orthogonal Negative Control (Scrambled Peptide): The 480-501 sequence contains 9 highly basic residues (Lys/Arg)[5]. This high positive charge can cause non-specific electrostatic interactions with proteins. Running a parallel assay with a scrambled peptide of identical amino acid composition proves that the inhibition is structurally sequence-specific, not purely charge-driven.

  • CaM-Depletion Control: Run a parallel assay using the 493-512 peptide[3]. Comparing the kinetics between 480-501 (holoenzyme binder) and 493-512 (CaM depleter) validates the precise mechanism of action within your specific assay conditions.

Applications in Cellular Physiology and Drug Development

The 480-501 peptide is extensively utilized in advanced cellular models to isolate the role of MLCK from other kinase networks:

  • Epithelial Tight Junction Regulation: In models of Inflammatory Bowel Disease (IBD), dysregulated epithelial permeability is driven by MLCK-mediated contraction of the peri-junctional actin ring. The 480-501 peptide is utilized in Caco-2 cell monolayers to reverse barrier defects without disrupting global calcium signaling[1].

  • Secretory Pathways and Exocytosis: In adrenal chromaffin cells, MLCK plays an essential role in the MgATP-dependent priming of exocytosis. The introduction of the 480-501 peptide into permeabilized cells effectively blocks Ca²⁺-induced catecholamine release, proving the direct mechanical requirement of actomyosin contraction in vesicle fusion[4].

  • Ion Channel Regulation: Recent patch-clamp studies have utilized the 480-501 peptide to prove that certain small-molecule inhibitors (like ML-9) have off-target effects on TRPC6 channels. By showing that the 480-501 peptide does not inhibit TRPC6, researchers proved that ML-9's effect on the channel is MLCK-independent[2].

References

  • PubChem. Myosin Light Chain Kinase (480-501) | C120H209N41O28S2 | CID 131698067. National Institutes of Health (NIH). 5

  • ResearchGate. Characterization of Tightly Associated Smooth Muscle Myosin–Myosin Light-Chain Kinase–Calmodulin Complexes.3

  • Journal of Neuroscience. Essential Role of Myosin Light Chain Kinase in the Mechanism for MgATP-Dependent Priming of Exocytosis in Adrenal Chromaffin Cell.4

  • ResearchGate. Myosin Light Chain Kinase Inhibition: Correction of Increased Intestinal Epithelial Permeability In Vitro.1

  • PMC / NIH. Multiple regulation by calcium of murine homologues of transient receptor potential proteins TRPC6 and TRPC7 expressed in HEK293 cells.6

  • PMC / NIH. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells.2

Sources

Foundational

Foundational Concepts: The Autoinhibitory Role of the 480-501 Domain

An In-depth Technical Guide to the Myosin Light Chain Kinase 480-501 Signaling Pathway This document serves as a comprehensive technical guide on the Myosin Light Chain Kinase (MLCK) 480-501 signaling pathway. It is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Myosin Light Chain Kinase 480-501 Signaling Pathway

This document serves as a comprehensive technical guide on the Myosin Light Chain Kinase (MLCK) 480-501 signaling pathway. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this pivotal regulatory system. This guide moves beyond simple descriptions to explain the causal logic behind molecular events and experimental designs, grounding all claims in authoritative scientific literature.

Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase that serves as a master regulator of actomyosin contractility in smooth muscle and non-muscle cells.[1] Its activity is fundamental to diverse physiological processes, including smooth muscle contraction, cell migration, cytokinesis, and maintenance of endothelial barrier function.[2][3]

The activity of MLCK is exquisitely controlled by intracellular calcium levels, mediated by the ubiquitous calcium sensor, calmodulin (CaM).[2] This regulation is structurally centered on a specific region of the kinase, often designated as residues 480-501 in key isoforms, which functions as a dual autoinhibitory domain (AID) and CaM-binding region.[4][5] In the absence of a calcium signal, this domain physically folds into and blocks the catalytic active site of the kinase, a mechanism known as intrasteric inhibition.[4][6] This autoinhibited state ensures that myosin phosphorylation is tightly suppressed at basal calcium concentrations, preventing spurious contractile events.

The Core Activation Cascade: From Calcium Signal to Mechanical Force

The activation of MLCK is a canonical example of signal transduction, translating a transient chemical signal (elevated intracellular Ca²⁺) into a mechanical cellular response.

The process unfolds as follows:

  • Calcium Influx: A stimulus (e.g., neurotransmitter binding, membrane depolarization) triggers an increase in intracellular calcium concentration ([Ca²⁺]i).

  • Calmodulin Binding: Each molecule of calmodulin binds up to four calcium ions, undergoing a conformational change that exposes hydrophobic patches on its surface.

  • Autoinhibitory Domain Displacement: The activated Ca²⁺/CaM complex binds with high affinity to the 480-501 region of MLCK.[4] This binding event induces a profound conformational change in the kinase, physically displacing the autoinhibitory segment from the catalytic cleft.[4][7]

  • Substrate Phosphorylation: With the active site now exposed, MLCK can bind ATP and its primary substrate, the 20-kDa regulatory light chain of myosin II (MLC20). MLCK specifically phosphorylates MLC20 at Serine-19.[2][8]

  • Actomyosin Activation: The phosphorylation of MLC20 initiates a conformational change in the myosin II head, dramatically increasing its actin-activated ATPase activity and promoting the assembly of myosin into functional bipolar filaments.[8][9] This enables the cross-bridge cycling that drives the sliding of actin and myosin filaments, resulting in cellular contraction or tension generation.

MLCK_Activation_Pathway cluster_inactive Resting State ([Ca²⁺]i Low) cluster_active Activated State ([Ca²⁺]i High) MLCK_Inactive MLCK (Inactive) MLCK_Active MLCK (Active) AID Autoinhibitory Domain (480-501) Catalytic_Core Catalytic Core AID->Catalytic_Core Blocks Active Site MLC20 Myosin Light Chain (MLC20) MLCK_Active->MLC20 Phosphorylates pMLC20 Phospho-MLC20 (pSer19) Actomyosin Contraction Actomyosin Contraction pMLC20->Actomyosin Contraction Ca_Signal ↑ [Ca²⁺]i CaM Calmodulin (CaM) Ca_Signal->CaM Binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Ca_CaM->AID Binds & Displaces

Caption: The canonical Ca²⁺/Calmodulin-dependent activation mechanism of MLCK.

Regulatory Complexity: The Integration of Cellular Signals

The MLCK pathway does not operate in isolation. Its activity is further modulated by cross-talk from other major signaling pathways, allowing for the fine-tuning of contractile responses. This regulation is often achieved through phosphorylation of MLCK itself, at sites outside the catalytic core, which can alter its sensitivity to Ca²⁺/CaM.

  • Protein Kinase A (PKA): Activation of the cAMP-PKA pathway, typically associated with smooth muscle relaxation, can lead to the phosphorylation of MLCK. This phosphorylation decreases the affinity of MLCK for the Ca²⁺/CaM complex, effectively desensitizing the enzyme to a given level of intracellular calcium.[10]

  • Protein Kinase C (PKC): PKC can phosphorylate MLCK at various sites. This can inhibit MLCK activity, in part by reducing the rate of phosphorylation at the primary Ser-19 site on MLC20.[11][] This provides a mechanism for pathways that activate PKC to antagonize Ca²⁺-mediated contraction.

  • Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII): In a potential negative feedback loop, high levels of Ca²⁺ can activate CaMKII, which in turn can phosphorylate MLCK.[13] This phosphorylation is associated with a decrease in the calcium sensitivity of MLC20 phosphorylation, preventing excessive or prolonged contraction.[10]

  • Rho-associated Kinase (ROCK): While the primary role of the RhoA/ROCK pathway in sensitizing smooth muscle to calcium is the inhibition of Myosin Light Chain Phosphatase (MLCP), there is also evidence that ROCK can modulate MLCK activity, adding another layer of integration between signaling nodes.[1]

MLCK_Crosstalk cluster_inputs Modulatory Kinase Inputs MLCK MLCK pMLC20 → Contraction pMLC20 → Contraction MLCK->pMLC20 → Contraction PKA PKA (cAMP) PKA->MLCK Phosphorylates (↓ CaM Affinity) PKC PKC PKC->MLCK Phosphorylates (Inhibitory) CaMKII CaMKII CaMKII->MLCK Phosphorylates (Negative Feedback)

Caption: Key kinase pathways that modulate MLCK activity via cross-talk.

Experimental Guide: Protocols for Interrogating the MLCK Pathway

A rigorous analysis of the MLCK 480-501 pathway requires a combination of in vitro biochemical assays and cell-based analyses.

In Vitro Kinase Assay: Direct Measurement of Enzymatic Activity

Rationale: This assay provides a direct, quantitative measure of MLCK's phosphotransferase activity. It is the gold standard for characterizing the effects of mutations within the 480-501 domain, determining the potency of inhibitors, and confirming the mechanism of Ca²⁺/CaM activation. Using a constitutively active mutant (e.g., deletion of the autoinhibitory domain) serves as a crucial positive control, validating that the assay conditions support kinase activity and confirming the inhibitory nature of the 480-501 domain.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Purify recombinant proteins: wild-type MLCK, a constitutively active MLCK mutant (e.g., Δ480-501), and the substrate MLC20.

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

    • Prepare ATP Mix: 100 µM ATP in kinase buffer, spiked with [γ-³²P]ATP.

    • Prepare Stop Solution: 4X Laemmli SDS-PAGE sample buffer.

  • Reaction Setup (on ice):

    • For each condition, set up a 20 µL reaction. Combine 10 µL of 2X Kinase Buffer, purified MLCK (e.g., 50 nM final), and MLC20 substrate (e.g., 10 µM final).

    • For activation studies, add Ca²⁺ (e.g., 1 mM CaCl₂) and Calmodulin (e.g., 1 µM).

    • For inhibitor studies, pre-incubate the kinase with the inhibitor for 10 minutes before adding other components.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the ATP Mix.

    • Incubate at 30°C for 15 minutes. Ensure this time point falls within the linear range of the reaction, which should be determined empirically.

    • Terminate the reaction by adding 10 µL of Stop Solution.

  • Analysis:

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins using SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the radioactive signal in the MLC20 band using a phosphorimager.

Representative Data Summary:

ConditionMLCK Activity (Relative Phosphor Units)Causality & Interpretation
WT MLCK1.0Low basal activity due to autoinhibition.
WT MLCK + Ca²⁺/CaM18.5Strong activation upon displacement of the 480-501 domain.
WT MLCK + Ca²⁺/CaM + Inhibitor ML-93.2Competitive inhibition at the ATP binding site.
Δ480-501 MLCK17.9High, Ca²⁺-independent activity confirms the autoinhibitory function of the 480-501 domain.
Co-Immunoprecipitation: Validating Protein-Protein Interactions in a Cellular Context

Rationale: This technique is essential for demonstrating that MLCK and Calmodulin physically associate within the cell, particularly in response to a calcium stimulus. It provides physiological validation for the interactions observed in vitro.

CoIP_Workflow Start Stimulate Cells (e.g., with Ionomycin) Lyse Lyse Cells with Phosphatase/Protease Inhibitors Start->Lyse IP Incubate Lysate with anti-MLCK Antibody & Protein A/G Beads Lyse->IP Wash Wash Beads to Remove Non-specific Binders IP->Wash Elute Elute Immunocomplexes Wash->Elute Analyze Analyze by Western Blot: Probe for MLCK (IP control) & Calmodulin (Co-IP) Elute->Analyze

Caption: A standard workflow for Co-Immunoprecipitation (Co-IP).

Phos-tag™ SDS-PAGE: Quantifying Endogenous Substrate Phosphorylation

Rationale: To measure the true output of the MLCK signaling pathway in cells, one must quantify the phosphorylation of its substrate, MLC20. Phos-tag™ SDS-PAGE is a powerful technique that separates phosphorylated protein isoforms from their non-phosphorylated counterparts based on a mobility shift.[14][15] This allows for the ratiometric quantification of pMLC20/total MLC20, providing a precise readout of kinase activity in a physiological setting.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., smooth muscle cells) and treat with stimuli (e.g., carbachol, KCl) for various times.

    • Immediately lyse cells on ice with RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state.[16]

  • Gel Electrophoresis:

    • Prepare a polyacrylamide resolving gel containing Phos-tag™ acrylamide (e.g., 50 µM) and two equivalents of MnCl₂.[14]

    • Load equal amounts of protein lysate per lane. Include a dephosphorylated control (lysate treated with lambda phosphatase) to definitively identify the non-phosphorylated MLC20 band.

    • Run the gel according to standard SDS-PAGE procedures. Phosphorylated proteins will be retarded, migrating more slowly than their unphosphorylated counterparts.[15][17]

  • Western Blotting:

    • Crucial Step: Before transferring, wash the gel in transfer buffer containing 10 mM EDTA for 10 minutes. This chelates the Mn²⁺ ions from the Phos-tag™, which otherwise interfere with protein transfer to the membrane. Repeat with fresh EDTA buffer.[17]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody that recognizes total MLC20 (both phosphorylated and unphosphorylated forms).

    • Incubate with an HRP-conjugated secondary antibody and detect using chemiluminescence.

  • Analysis:

    • Three bands may be visible: unphosphorylated MLC20, mono-phosphorylated (1P-MLC20), and di-phosphorylated (2P-MLC20).[15]

    • Quantify the density of each band and calculate the percentage of phosphorylated MLC20 relative to the total MLC20 signal in each lane.

Pathophysiological and Therapeutic Relevance

Dysregulation of the MLCK pathway is implicated in numerous diseases, making it a compelling target for drug development.[18]

  • Vascular and Airway Diseases: Hyperactivity of MLCK in smooth muscle contributes to hypertension and the bronchoconstriction seen in asthma.[3][18] MLCK inhibitors could therefore serve as potent vasodilators and bronchodilators.

  • Inflammatory Bowel Disease (IBD): MLCK plays a key role in regulating the permeability of the intestinal epithelial barrier.[19] Overexpression or hyperactivity of MLCK can disrupt tight junctions, leading to the "leaky gut" phenotype associated with IBD.

  • Cancer Metastasis: The migration and invasion of cancer cells depend on actomyosin contractility.[19] Targeting MLCK could inhibit the motility of tumor cells, representing a potential anti-metastatic strategy.

The development of highly specific MLCK inhibitors, particularly those that can differentiate between isoforms or target the unique regulatory mechanism of the 480-501 domain, is an area of active therapeutic research.[18]

References

  • Molecular Insights into the MLCK Activation by CaM. (2023). Journal of Chemical Information and Modeling. [Link]

  • Myosin light-chain kinase - Wikipedia. Wikipedia. [Link]

  • What is Myosin Light Chain Kinase? (2024). Mechanobiology Institute, National University of Singapore. [Link]

  • Regulation of myosin light chain kinase and telokin expression in smooth muscle tissues. (2006). American Journal of Physiology-Cell Physiology. [Link]

  • Activation by Ca2+/calmodulin of an exogenous myosin light chain kinase in mouse arteries. The Journal of Physiology. [Link]

  • Regulation of myosin light chain kinase: kinetic mechanism, autophosphorylation, and cooperative activation by Ca2+ and calmodulin. PubMed. [Link]

  • Real-time evaluation of myosin light chain kinase activation in smooth muscle tissues from a transgenic calmodulin-biosensor mouse. (2004). Proceedings of the National Academy of Sciences. [Link]

  • Localization and Activity of Myosin Light Chain Kinase Isoforms during the Cell Cycle. (2000). The Journal of Cell Biology. [Link]

  • Molecular Insights into the MLCK Activation by CaM - PubMed. (2023). National Library of Medicine. [Link]

  • Invited Review: Regulation of myosin phosphorylation in smooth muscle. (2001). Journal of Applied Physiology. [Link]

  • Phosphorylation and activation of smooth muscle myosin light chain kinase by MAP kinase and cyclin-dependent kinase-1. PubMed. [Link]

  • A Molecular Mechanism for Autoinhibition of Myosin Light Chain Kinases. The Journal of Biological Chemistry. [Link]

  • Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. (2017). Frontiers in Immunology. [Link]

  • Regulatory mechanism of Dictyostelium myosin light chain kinase A. PubMed. [Link]

  • Myosin light chain kinase as a multifunctional regulatory protein of smooth muscle contraction. PubMed. [Link]

  • A Subset of Protein Kinase C Phosphorylation Sites on the Myosin II Regulatory Light Chain Inhibits Phosphorylation by Myosin Light Chain Kinase. (1997). Biochemistry. [Link]

  • Phos-tag SDS-PAGE for the Analysis of Milk Phosphoproteins Involved in Cow's Milk Allergy. SpringerLink. [Link]

  • Phos-tag SDS-PAGE systems for phosphorylation profiling of proteins with a wide range of molecular masses under neutral pH conditions. (2012). Proteomics. [Link]

  • Molecular Insights into the MLCK Activation by CaM - PMC. (2023). National Library of Medicine. [Link]

  • Cardiac myosin light chain is phosphorylated by Ca2+/calmodulin-dependent and -independent kinase activities. (2016). Proceedings of the National Academy of Sciences. [Link]

  • Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE. Nature Protocols. [Link]

  • Phos-tag™ SDS-PAGE GUIDEBOOK. Bujno Chemicals. [Link]

  • MLCK-Independent Phosphorylation of MLC20 and Its Regulation by MAP Kinase Pathway in Human Bladder Smooth Muscle Cells. International Journal of Biological Sciences. [Link]

  • Phosphorylation-based LC 20 separation by Phos-tag SDS-PAGE. ResearchGate. [Link]

  • Myosin light chain kinase: functional domains and structural motifs. PubMed. [Link]

  • Myosin Light Chain Kinase (MLCK) family - Drugs, Indications, Patents. Patsnap Synapse. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. (2017). Frontiers in Pharmacology. [Link]

  • MLCK-A, an unconventional myosin light chain kinase from Dictyostelium, is activated by a cGMP-dependent pathway. Proceedings of the National Academy of Sciences. [Link]

  • Signaling through Myosin Light Chain Kinase in Smooth Muscles. The Journal of Biological Chemistry. [Link]

  • Expression of Myosin Light Chain Kinase in Kidney of Streptozotocin-Induced Diabetic Rats. Hindawi. [Link]

  • Myosin Light Chain Kinase and the Role of Myosin Light Chain Phosphorylation in Skeletal Muscle. National Library of Medicine. [Link]

  • Myosin Light Chain Kinase and the Role of Myosin Light Chain Phosphorylation in Skeletal Muscle. ResearchGate. [Link]

  • MLCK - Drugs, Indications, Patents. Patsnap Synapse. [Link]

  • Myosin light chain kinase: an actin-binding protein that regulates an ATP-dependent interaction with myosin. PubMed. [Link]

  • Biochemistry of smooth muscle myosin light chain kinase. PubMed. [Link]

  • Evidence for myosin light chain kinase mediating noradrenaline-evoked cation current in rabbit portal vein myocytes. The Journal of Physiology. [Link]

  • Calmodulin-Binding Proteins in Muscle: A Minireview on Nuclear Receptor Interacting Protein, Neurogranin, and Growth-Associated Protein 43. National Library of Medicine. [Link]

  • Ca2+–calmodulin-dependent myosin light chain kinase is essential for activation of TRPC5 channels expressed in HEK293 cells. The Journal of Physiology. [Link]

  • Structural Aspects and Prediction of Calmodulin-Binding Proteins. MDPI. [Link]

  • Ca(2+)-calmodulin-dependent modification of smooth-muscle myosin light-chain kinase leading to its co-operative activation by calmodulin. National Library of Medicine. [Link]

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Exploratory

Unveiling the Ca²⁺/Calmodulin–MLCK 480-501 Interaction: Structural Dynamics, Thermodynamics, and Experimental Workflows

Executive Summary The precise regulation of smooth muscle and non-muscle contractility hinges on the activation of smooth muscle myosin light chain kinase (smMLCK). At the core of this regulatory mechanism is the MLCK 48...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise regulation of smooth muscle and non-muscle contractility hinges on the activation of smooth muscle myosin light chain kinase (smMLCK). At the core of this regulatory mechanism is the MLCK 480-501 peptide sequence—a multifunctional domain that serves as both an autoinhibitory pseudosubstrate and a high-affinity target for the Calcium/Calmodulin (Ca²⁺/CaM) complex. This technical guide dissects the structural dynamics, thermodynamic parameters, and self-validating experimental workflows required to study the CaM–MLCK 480-501 interaction, providing actionable insights for researchers and drug development professionals.

Mechanistic Grounding: The Ca²⁺/CaM and MLCK 480-501 Axis

Smooth muscle contraction is fundamentally initiated by the phosphorylation of the regulatory light chain of myosin (MLC20) at Ser19, a reaction catalyzed by MLCK (1)[1]. In the resting cellular state, smMLCK is completely autoinhibited. This occurs because its C-terminal regulatory domain (residues 480-501) folds directly into the catalytic cleft, sterically blocking substrate access (2)[2].

Upon a transient influx of intracellular calcium, apo-calmodulin binds four Ca²⁺ ions. This induces a massive conformational shift, exposing hydrophobic patches within its N- and C-lobes (3)[3]. The resulting Ca²⁺/CaM complex acts as a master activator, binding to the MLCK 480-501 sequence with extreme affinity (picomolar range) (4)[4]. This binding physically extracts the 480-501 domain from the kinase cleft, relieving autoinhibition and triggering MLC20 phosphorylation (5)[5].

Pathway Ca Intracellular Ca2+ Influx CaCaM Ca2+/CaM Complex (Active Conformation) Ca->CaCaM Binds EF-Hands CaM Apo-Calmodulin (Inactive) CaM->CaCaM MLCK_Inact Autoinhibited MLCK (480-501 Bound to Kinase) CaCaM->MLCK_Inact Targets 480-501 MLCK_Act Active MLCK (480-501 Bound to CaM) MLCK_Inact->MLCK_Act Relief of Autoinhibition MLC20 MLC20 Phosphorylation & Muscle Contraction MLCK_Act->MLC20 Kinase Activation

Fig 1. Mechanistic pathway of Ca2+/CaM-mediated activation of MLCK via the 480-501 regulatory domain.

Structural Dynamics & Thermodynamics

The interaction between CaM and the MLCK 480-501 peptide is a textbook example of coupled folding and binding. The largely unstructured 480-501 peptide adopts a rigid α-helical conformation upon docking into the central channel of CaM (6)[6].

The binding is energetically dominated by two distinct sets of partial reactions: the N-terminal residues of the peptide anchor into the C-domain of CaM, while the C-terminal residues anchor into the N-domain of CaM (7)[7]. The interaction with the C-domain is the most energetically significant component, forming a stable intermediate that dictates the overall calcium sensitivity and cooperative wrapping of the enzyme (7)[7].

Data Presentation: Kinetic and Thermodynamic Parameters

To provide a quantitative baseline for assay development, the following table summarizes the key thermodynamic parameters of the MLCK 480-501/CaM interaction derived from foundational studies.

Ligand/ComplexParameterValueBiological SignificanceReference
MLCK 480-501 + Ca²⁺/CaM Kd​ (Binding Affinity)~1 - 6 pMIndicates near-irreversible binding under physiological Ca²⁺ spikes.[4],[6]
MLCK 480-501 (Inhibition) Ki​ (Inhibition Constant)25 nMPotent inhibition of Ca²⁺-independent MLCK activity.[2]
CaM C-lobe + Peptide Kd​ (Partial Affinity)~1 µMForms the primary energetic anchor (N-terminal target residues).[7]
CaM N-lobe + Peptide Kd​ (Partial Affinity)~100 µMSecondary binding event required for full cooperative wrapping.[7]

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that protocols must be designed as self-validating systems. The extreme affinity of the CaM–MLCK 480-501 interaction presents unique challenges, particularly regarding signal-to-noise ratios, heat artifacts, and non-specific binding.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality & Rationale: ITC is the gold standard for measuring ΔH , ΔS , and Kd​ without the need for fluorophore labeling. However, buffer mismatch heat can easily overshadow the true heat of binding. By strictly co-dialyzing the components, we eliminate heat of mixing artifacts caused by pH or salt gradients.

Step-by-Step Workflow:

  • Sample Preparation (Critical Step): Co-dialyze 10 µM Ca²⁺/CaM and 100 µM MLCK 480-501 peptide in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4) for 24 hours.

  • Cell Loading: Load the dialyzed Ca²⁺/CaM complex into the ITC sample cell at 25°C.

  • Titration: Inject the 480-501 peptide from the syringe in 2 µL aliquots until saturation is reached.

  • Self-Validation (Blanking): Perform a control titration of the peptide into the dialysis buffer alone. Why? This measures the background heat of dilution, which must be subtracted from the raw data to isolate the true thermodynamic binding events.

  • Data Analysis: Fit the integrated, blank-subtracted heats to a one-site binding model to extract precise thermodynamic parameters.

Workflow Prep Sample Preparation Extensive co-dialysis to minimize buffer mismatch heat Cell ITC Sample Cell Load 10 µM Ca2+/CaM complex Prep->Cell Syringe Titration Syringe Load 100 µM MLCK 480-501 peptide Prep->Syringe Titration Titration Phase Inject 2 µL aliquots at 25°C, measure ΔH Cell->Titration Syringe->Titration Validation Self-Validation Perform blank titration (peptide into buffer) to subtract heat of dilution Titration->Validation Data Data Analysis Fit to One-Site Binding Model to extract Kd, ΔG, ΔS Validation->Data

Fig 2. Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol 2: Fluorescence Anisotropy (FA) for Binding Kinetics

Causality & Rationale: FA measures the rotational diffusion of a fluorophore. The MLCK 480-501 peptide is small (~2.5 kDa). When it binds to the massive Ca²⁺/CaM complex (~16.7 kDa), its rotational speed decreases dramatically, increasing the polarization of emitted light. This provides a homogeneous, wash-free assay ideal for high-throughput screening (8)[8].

Step-by-Step Workflow:

  • Peptide Labeling: Synthesize MLCK 480-501 with an N-terminal FITC label.

  • Assay Setup: In a black 384-well microplate, add 10 nM labeled peptide in assay buffer (containing 1 mM CaCl₂).

  • Titration: Add increasing concentrations of apo-CaM (ranging from 0.1 pM to 1 µM).

  • Measurement: Excite at 485 nm and measure parallel and perpendicular emission intensities at 535 nm to calculate anisotropy (r).

  • Self-Validation: Add excess EGTA (a calcium chelator) to a parallel set of saturated wells. Why? EGTA strips Ca²⁺ from CaM, forcibly dissociating the complex. A drop in anisotropy back to the baseline of the free peptide validates that the interaction is strictly Ca²⁺-dependent and not an aggregation artifact.

Translational Implications in Drug Development

Targeting the CaM–MLCK interaction offers highly specific therapeutic avenues. Because the 480-501 peptide itself is a potent inhibitor ( Ki​ = 25 nM) (2)[2], peptidomimetics modeled after this domain are actively explored for relaxing vascular smooth muscle. Furthermore, small molecules such as nicotinamide have been shown to relax vascular smooth muscle by inhibiting these exact MLCK-dependent signaling pathways, abolishing the phosphorylation of MLC20 (5)[5]. This vasorelaxant mechanism is currently being leveraged to develop novel tumor oxygenators, enhancing the efficacy of radiotherapy by improving tumor perfusion.

References

  • Bayley PM, Findlay WA, Martin SR. Target recognition by calmodulin: dissecting the kinetics and affinity of interaction using short peptide sequences. Source: nih.gov. URL:[Link]

  • Hong F, Haldeman BD, Jackson D, Carter M, Baker JE, Cremo CR. Characterization of Tightly Associated Smooth Muscle Myosin–Myosin Light-Chain Kinase–Calmodulin Complexes. Source: researchgate.net. URL:[Link]

  • Clapperton JA, Martin SR, Smerdon SJ, Gamblin SJ, Bayley PM. Structure of the Complex of Calmodulin with the Target Sequence of Calmodulin-Dependent Protein Kinase I. Source: acs.org. URL:[Link]

  • Ruddock MW, Hirst DG. Nicotinamide relaxes vascular smooth muscle by inhibiting myosin light chain kinase-dependent signaling pathways: implications for anticancer efficacy. Source: nih.gov. URL:[Link]

  • Blumenthal DK, Takio K, Edelman AM, Charbonneau H, Titani K, Walsh KA, Krebs EG. Identification of the calmodulin-binding domain of skeletal muscle myosin light chain kinase. Source: nih.gov. URL:[Link]

  • Hong F, Haldeman BD, Jackson D, Carter M, Baker JE, Cremo CR. CHARACTERIZATION OF TIGHTLY-ASSOCIATED SMOOTH MUSCLE MYOSIN-MYOSIN LIGHT CHAIN KINASE-CALMODULIN COMPLEXES. Source: nih.gov. URL:[Link]

  • Calmodulin-Peptide Interactions: Apocalmodulin Binding to the Myosin Light Chain Kinase Target-Site. Source: princeton.edu. URL:[Link]

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Foundational

The Biological Activity of Myosin Light Chain Kinase (480-501): A Pseudosubstrate Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Myosin Light Chain Kinase in Cellular Contractility Myosin Light Chain Kinase (MLCK) is a pivo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Myosin Light Chain Kinase in Cellular Contractility

Myosin Light Chain Kinase (MLCK) is a pivotal serine/threonine-specific protein kinase that governs a wide array of cellular processes underpinned by actomyosin contractility.[1] In smooth muscle, the Ca2+/calmodulin-dependent phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20) by MLCK is the primary trigger for contraction.[2] Beyond its well-established role in smooth muscle physiology, MLCK is integral to non-muscle cell functions, including cell migration, cytokinesis, and the regulation of endothelial and epithelial barrier integrity.[3][4] Given its central role in these fundamental biological processes, MLCK has emerged as a compelling therapeutic target for a range of pathologies characterized by aberrant cell contractility and barrier dysfunction, such as inflammatory diseases and cancer.[5][6]

This technical guide provides a comprehensive overview of the biological activity of a potent and specific inhibitor of MLCK, the synthetic peptide corresponding to residues 480-501 of the MLCK sequence. This peptide, hereafter referred to as MLCK (480-501), acts as a pseudosubstrate inhibitor, offering a powerful tool for the targeted investigation of MLCK function and a promising scaffold for the development of novel therapeutics.

Mechanism of Action: A Dual-Pronged Pseudosubstrate Inhibition

The inhibitory activity of MLCK (480-501) stems from its identity as a pseudosubstrate, a sequence that mimics the phosphorylation site on the natural substrate (MLC20) but lacks the phosphorylatable serine residue.[7] This allows it to bind to the active site of MLCK, thereby competitively inhibiting the phosphorylation of MLC20.[8]

The inhibitory mechanism is, however, more nuanced. The 480-501 region of MLCK is part of the enzyme's autoinhibitory domain, which also encompasses the calmodulin-binding site.[7] In its inactive state, this autoinhibitory domain physically occludes the active site. The binding of Ca2+/calmodulin to this region induces a conformational change that relieves this inhibition, allowing for substrate binding and phosphorylation.[9]

The MLCK (480-501) peptide cleverly exploits this regulatory mechanism. It not only competes with the substrate at the active site but also interferes with the full activation of the enzyme by calmodulin.[7] This dual mechanism of action contributes to its high potency.

Kinetic studies have revealed that the inhibition by a similar peptide inhibitor is competitive with respect to the peptide substrate, with a Ki value of 52 nM, and exhibits a mixed mode of inhibition with respect to ATP.[8]

cluster_0 MLCK Activation & Inhibition MLCK_inactive Inactive MLCK (Autoinhibited) MLCK_active Active MLCK MLCK_inactive->MLCK_active Conformational Change pMLC20 Phosphorylated MLC20 MLCK_active->pMLC20 Phosphorylates CaM Ca2+/Calmodulin CaM->MLCK_inactive Binds to autoinhibitory domain MLC20 Myosin Light Chain 20 (Substrate) MLC20->MLCK_active Binds to active site Contraction Cellular Contraction/ Barrier Permeability pMLC20->Contraction Initiates MLCK_480_501 MLCK (480-501) Peptide (Pseudosubstrate Inhibitor) MLCK_480_501->MLCK_active Competitively binds to active site MLCK_480_501->CaM Interferes with full activation

Figure 1: Mechanism of MLCK activation and inhibition by the (480-501) peptide.

Quantitative Analysis of Inhibitory Potency

The potency of MLCK (480-501) and related peptides has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the effectiveness of an inhibitor.

InhibitorIC50 (vs. Calmodulin-dependent activation)IC50 (vs. Myosin Light Chain phosphorylation)IC50 (vs. Synthetic Peptide Substrate phosphorylation)Reference
MLCK (480-501) 46 nM2.7 µM0.9 µM[10]
MLCK (480-504) 13 nM--[7]
MLCK inhibitor peptide 18 50 nM--[11]

Table 1: Inhibitory potency of MLCK (480-501) and related peptides.

Experimental Protocols for Studying MLCK (480-501) Activity

In Vitro MLCK Kinase Assay (Radiolabeled)

This protocol describes a classic method for quantifying MLCK activity by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[12]

Materials:

  • Active MLCK enzyme

  • Myosin Light Chain 20 (MLC20) or a synthetic peptide substrate (e.g., KKRPQRATSNVFAM-NH2)[13]

  • Calmodulin

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25mM MOPS, pH 7.2, 12.5mM β-glycerol-phosphate, 25mM MgCl₂, 5mM EGTA, 2mM EDTA, 0.25mM DTT)[13]

  • MLCK (480-501) peptide inhibitor

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare the Reaction Mixture: In a microfuge tube on ice, prepare the reaction mixture containing Kinase Assay Buffer, the desired concentration of MLCK (480-501) or vehicle control, calmodulin, and the MLC20 or peptide substrate.

  • Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific assay conditions.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper.

  • Washing: Wash the P81 papers three times for 10 minutes each in a large volume of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of MLCK in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_1 In Vitro Radiolabeled MLCK Kinase Assay Workflow Prep Prepare Reaction Mix (Buffer, MLCK, CaM, Substrate, Inhibitor/Vehicle) Initiate Initiate Reaction (Add [γ-³²P]ATP) Prep->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash P81 Papers (1% Phosphoric Acid) Stop->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Calculate IC50) Quantify->Analyze

Figure 2: Workflow for the in vitro radiolabeled MLCK kinase assay.

Cell-Based Assay: Western Blotting for Phosphorylated MLC

This protocol allows for the assessment of MLCK (480-501) activity in a cellular context by measuring the levels of phosphorylated MLC20.[1][14]

Materials:

  • Cultured cells (e.g., smooth muscle cells, endothelial cells)

  • Cell culture medium and supplements

  • MLCK (480-501) peptide inhibitor (note: cell permeability may require a modified version of the peptide)[15]

  • Stimulating agent (e.g., thrombin, histamine) to induce MLC phosphorylation

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with different concentrations of MLCK (480-501) for a specified time before stimulating with an agent known to increase MLC phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-MLC20.

    • Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.

    • Calculate the ratio of phospho-MLC20 to total MLC20 for each condition and determine the effect of the inhibitor.

Biological and Therapeutic Implications

The ability of MLCK (480-501) to potently and specifically inhibit MLCK makes it an invaluable tool for dissecting the role of this kinase in various physiological and pathological processes.

Regulation of Endothelial and Epithelial Barrier Function

MLCK plays a critical role in regulating the permeability of endothelial and epithelial barriers.[4] Increased MLCK activity leads to the contraction of the perijunctional actomyosin ring, resulting in the opening of cell-cell junctions and increased permeability.[[“]] This process is implicated in the pathophysiology of inflammatory conditions such as sepsis and acute respiratory distress syndrome.[5] The MLCK (480-501) peptide and its derivatives have been shown to attenuate the hyperpermeability of endothelial monolayers in vitro, highlighting their potential as therapeutic agents for inflammatory diseases.[3]

Smooth Muscle Relaxation

As a direct antagonist of the primary driver of smooth muscle contraction, MLCK (480-501) can induce smooth muscle relaxation. This has significant therapeutic implications for conditions characterized by smooth muscle hypercontractility, such as asthma and hypertension.[17]

Cancer Biology

MLCK is increasingly recognized for its role in cancer progression.[6] It is involved in tumor cell migration and invasion, processes that are fundamental to metastasis. Inhibition of MLCK has been shown to impede these processes in various cancer cell lines, suggesting that MLCK inhibitors could be valuable additions to the anti-cancer therapeutic arsenal.

Future Directions and Conclusion

The MLCK (480-501) peptide represents a highly specific and potent tool for the study of MLCK-mediated cellular events. Its mechanism as a pseudosubstrate inhibitor provides a targeted approach to modulating MLCK activity. While the cell permeability of the native peptide can be a limitation for in vivo applications, the development of cell-permeable derivatives has opened up new avenues for its use in cellular assays and as a potential therapeutic.[15]

Further research into the optimization of peptide-based MLCK inhibitors, including enhancing their stability and bioavailability, is crucial for translating their therapeutic potential from the bench to the bedside.[18][19] The continued exploration of MLCK's role in various diseases, aided by specific inhibitors like MLCK (480-501), will undoubtedly unveil new therapeutic opportunities for a wide range of human pathologies.

References

  • Effects of MLCK inhibitors on vascular endothelial permeability. (n.d.). Consensus. Retrieved from [Link]

  • Garcia, J. G., Davis, H. W., & Patterson, C. E. (1995). Myosin light chain kinase in microvascular endothelial barrier function. Journal of Cellular Physiology, 163(3), 510-522.
  • Kolega, J. (2003). Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy. BMC Cell Biology, 4, 17.
  • He, W. Q., Peng, Y. J., Zhang, W. C., Lv, N., Tang, J., Chen, C., ... & Su, X. (2012). Deletion of myosin light chain kinase in endothelial cells has a minor effect on the lipopolysaccharide-induced increase in microvascular endothelium permeability in mice.
  • MLCK Kinase Enzyme P012 2 Datasheet, 9PIV4496. (n.d.). SignalChem. Retrieved from [Link]

  • Dudek, S. M., & Garcia, J. G. (2013). Myosin light chain kinase signaling in endothelial barrier dysfunction.
  • Scott, D. E., & Kqs, M. (2005). Peptide inhibitors of protein kinases-discovery, characterisation and use. Current pharmaceutical design, 11(30), 3875-3889.
  • Myosin light chain kinase in microvascular endothelial barrier function. (2020). Semantic Scholar. Retrieved from [Link]

  • Zolotarevsky, Y., Hecht, G., Koutsouris, A., Gonzalez, D. E., Quan, C., Tom, J., ... & Turner, J. R. (2002). A membrane permeant inhibitor of myosin light chain kinase worsens survival in murine polymicrobial sepsis. Shock, 18(4), 359-365.
  • He, W. Q., Hu, X. Q., Wang, L., Xia, Y., Chen, J., Zhang, W. C., ... & Su, X. (2008). Myosin Light Chain Kinase Is Necessary for Tonic Airway Smooth Muscle Contraction. The Journal of biological chemistry, 283(49), 34406-34414.
  • Pearson, R. B., Wettenhall, R. E., Means, A. R., Hartshorne, D. J., & Kemp, B. E. (1988). Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains. The Journal of biological chemistry, 263(29), 14844-14850.
  • He, W., Q, et al. (2008). Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice. The Journal of cell biology, 182(4), 797-809.
  • A review on macrocyclic kinase inhibitors in clinical trials. (2016). International Journal of Pharmacy and Chemistry Analysis, 3(2), 49-56.
  • Wang, T., Chen, C., & Li, J. (2017). Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. Frontiers in immunology, 8, 566.
  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. (2025). MDPI.
  • Lee, M. R., Li, L., & Kitazawa, T. (2010). Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors. International journal of molecular sciences, 11(6), 2262-2283.
  • Rhee, D. Y., & Sanger, J. W. (2010). Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays. PloS one, 5(4), e9965.
  • Zolotarevsky, Y., Hecht, G., Koutsouris, A., Gonzalez, D. E., Quan, C., Tom, J., ... & Turner, J. R. (2002). A membrane-permeant peptide that inhibits MLC kinase restores barrier function in in vitro models of intestinal disease. Gastroenterology, 123(1), 163-172.
  • Tansey, M. G., Hori, M., Karachun, A., Stull, J. T., & Word, R. A. (1994). Activation properties of myosin light chain kinase during contraction/relaxation cycles of tonic and phasic smooth muscles. The Journal of biological chemistry, 269(34), 21749-21755.
  • Safety and Efficacy of Peptide-Based Therapeutics in Health Sciences: From Bench to Bedside. (2025). Preprints.org.
  • Loirand, G., & Pacaud, P. (2010). Regulation of calcium channels in smooth muscle: New insights into the role of myosin light chain kinase. Channels, 4(3), 195-202.
  • Mori, Y., Wakamori, M., & Inoue, R. (2008). Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells. British journal of pharmacology, 153(7), 1494-1507.
  • He, W. Q., Q, et al. (2009). Signaling through Myosin Light Chain Kinase in Smooth Muscles. The Journal of biological chemistry, 284(48), 33079-33088.
  • O'Donnell, A. M., Smith, S. A., & Mrsny, R. J. (2007). Myosin Light Chain Kinase Inhibition: Correction of Increased Intestinal Epithelial Permeability In Vitro. Pharmaceutical research, 25(4), 846-854.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025).
  • Myosin light chain kinase inhibitors with potential pharmaceutical use. (n.d.). ResearchGate. Retrieved from [Link]

  • Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. (2021, March 8). Azure Biosystems. Retrieved from [Link]

  • Design of new inhibitors for cdc2 kinase based on a multiple pseudosubstrate structure. (2000). Bioorganic & medicinal chemistry letters, 10(12), 1311-1314.
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  • Myosin Light Chain Kinase (480-501). (n.d.). Shanghai Hongtai Biotechnology. Retrieved from [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
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Exploratory

Discovery and Characterization of MLCK (480-501): A Technical Guide to Myosin Light Chain Kinase Autoinhibition

Executive Summary Myosin Light Chain Kinase (MLCK) is a ubiquitous, calcium/calmodulin-dependent enzyme responsible for phosphorylating the regulatory light chain of myosin II (MLC20), a critical event that initiates smo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Myosin Light Chain Kinase (MLCK) is a ubiquitous, calcium/calmodulin-dependent enzyme responsible for phosphorylating the regulatory light chain of myosin II (MLC20), a critical event that initiates smooth muscle contraction and regulates cytoskeletal dynamics in non-muscle cells. The discovery of the MLCK autoinhibitory domain revolutionized our understanding of kinase regulation. Specifically, the 22-amino acid peptide fragment MLCK (480-501) —also known in the literature as SM-1 or Myosin Kinase-Inhibiting Peptide (MKIP)—has emerged as a highly specific, dual-action biochemical tool.

As a Senior Application Scientist, I have structured this guide to move beyond superficial summaries. We will dissect the mechanistic basis of MLCK (480-501), evaluate its quantitative binding kinetics, and provide a self-validating experimental protocol for its application in drug development and molecular research.

Mechanistic Basis of MLCK Autoinhibition

The activation of MLCK is tightly controlled by intracellular calcium ( Ca2+ ) transients. In the resting state, MLCK is kept inactive by a built-in autoinhibitory domain that folds into the catalytic cleft, physically blocking the binding of the myosin light chain substrate.

The synthetic peptide MLCK (480-501) , with the highly conserved sequence AKKLSKDRMKKYMARRKWQKTG1[1], is derived directly from this regulatory segment of smooth muscle MLCK. It operates via a highly effective dual mechanism of action :

  • Pseudosubstrate Inhibition: The peptide mimics the natural substrate, competitively binding to the active site of the kinase and preventing the phosphorylation of MLC20.

  • Calmodulin Trapping: Because the autoinhibitory domain naturally overlaps with the calmodulin-binding domain, the 480-501 peptide also binds directly to Ca2+ /Calmodulin complexes, sequestering them and preventing the activation of endogenous MLCK2[2].

G Ca2 Ca2+ Influx CaM Calmodulin (CaM) Ca2->CaM Binds MLCK_Inact Inactive MLCK (Autoinhibited) CaM->MLCK_Inact Activates MLCK_Act Active MLCK MLCK_Inact->MLCK_Act Conformational Change Myosin Myosin RLC Phosphorylation MLCK_Act->Myosin Kinase Activity Peptide MLCK (480-501) Peptide Peptide->CaM Competitive Trapping Peptide->MLCK_Act Pseudosubstrate Inhibition

Diagram illustrating the dual inhibitory mechanism of MLCK (480-501) on the Ca2+/CaM-MLCK pathway.

Biochemical Characterization & Quantitative Data

When designing experiments, selecting the right inhibitor is paramount. While small molecules like ML-7 and ML-9 are common, they often suffer from off-target effects at higher concentrations. MLCK (480-501) offers superior specificity for the MLCK pathway, though researchers must be aware of its cross-reactivity profile at micromolar concentrations.

The peptide demonstrates potent inhibition of MLCK with an IC50​ of 0.25 µM and a Ki​ of approximately 25 nM 3[3]. However, because of the conserved nature of kinase domains, it exhibits measurable cross-reactivity with Protein Kinase C (PKC) and Ca2+ /Calmodulin-dependent protein kinase II (CaMK-II) at higher concentrations.

Table 1: Comparative Inhibition Profile of MLCK (480-501)
Target KinaseInhibitory MetricValueReference / Notes
Smooth Muscle MLCK Ki​ ~25 nMStrong, competitive inhibition 4[4].
Smooth Muscle MLCK IC50​ 0.25 µMHighly potent against proteolytically activated MLCK[3].
Protein Kinase C (PKC) IC50​ 1.4 µMCross-reactivity observed at micromolar ranges[3].
CaMK-II IC50​ 1.7 µMCross-reactivity observed at micromolar ranges[3].
ZIP Kinase (ZIPK) Ki​ 3.4 µMInhibits constitutively active 32-kDa form of ZIPK 5[5].

Note: To ensure specificity in intact cell studies, MLCK (480-501) should be titrated carefully to remain below the 1.0 µM threshold where PKC and CaMK-II inhibition becomes significant.

Experimental Methodologies: In Vitro Kinase Assay

To establish trustworthiness in your biochemical data, an assay must be self-validating. The following protocol outlines the exact causality behind each step for an in vitro validation of MLCK (480-501) inhibition.

Workflow Step1 1. Reagent Preparation (MLCK, CaM, Substrate, Peptide) Step2 2. Pre-incubation (Establish Equilibrium) Step1->Step2 Step3 3. Reaction Initiation (Add ATP/Mg2+) Step2->Step3 Step4 4. Termination (Add EDTA/SDS Buffer) Step3->Step4 Step5 5. Detection & Analysis (Western Blot / Radiometry) Step4->Step5

Step-by-step experimental workflow for the in vitro validation of MLCK (480-501) kinase inhibition.

Step-by-Step Methodology

1. Reagent Preparation & Control Design: Prepare purified smooth muscle MLCK, Calmodulin, and the MLC20 substrate. Causality & Validation: You must synthesize a scrambled control peptide (e.g., KKDTQWMYLKMRKGRAKSAKRK)[1]. Because MLCK (480-501) is highly polybasic, the scrambled peptide rules out non-specific electrostatic interactions with the acidic regions of the kinase. Additionally, prepare an EGTA-buffered control to prove the baseline activity is strictly Ca2+ /CaM dependent.

2. Pre-incubation (The Equilibrium Phase): Combine the kinase, Ca2+ (0.1 mM), Calmodulin (1 µM), MLC20 substrate (10 µM), and the MLCK (480-501) peptide (titrated from 10 nM to 1 µM) in a reaction buffer (50 mM HEPES, pH 7.4). Incubate at 30°C for 10 minutes. Causality: The peptide functions as a competitive pseudosubstrate. Pre-incubation allows the peptide to occupy the catalytic cleft and sequester CaM before the introduction of ATP. If ATP is added simultaneously, transient kinetics will favor the natural substrate, artificially inflating the apparent IC50​ .

3. Reaction Initiation: Initiate the reaction by adding a mixture of 100 µM ATP and 10 mM MgCl2​ (spiked with [γ−32P]ATP if using radiometric detection). Causality: Mg2+ is an essential cofactor that coordinates the phosphate groups of ATP within the kinase domain, enabling the phosphotransfer event.

4. Reaction Termination: After exactly 15 minutes, terminate the reaction by adding an equal volume of 2X Laemmli sample buffer containing 20 mM EDTA, followed by boiling at 95°C for 5 minutes. Causality: EDTA acts as a powerful chelator, instantly stripping Mg2+ from the catalytic cleft and freezing the kinase activity, ensuring precise temporal control of the assay.

5. Detection: Resolve the proteins via SDS-PAGE. If using non-radioactive ATP, transfer to a PVDF membrane and probe with a phospho-specific anti-MLC20 (Ser19) antibody. Quantify the bands using densitometry to generate a dose-response curve.

Applications in Drug Development and Research

The unique properties of MLCK (480-501) have made it a vital tool across diverse therapeutic and research domains:

  • Vascular Smooth Muscle & Oncology: Modulating vascular smooth muscle contraction is a strategy for tumor oxygenation. Studies have investigated the MLCK pathway alongside agents like nicotinamide, demonstrating that vasorelaxant effects are mediated mainly through the inhibition of MLC20 phosphorylation, highlighting the MLCK pathway as a target to enhance radio- and chemotherapy 6[6].

  • Intestinal Epithelial Permeability: In Inflammatory Bowel Disease (IBD) models, dysregulated epithelial permeability is a hallmark. MLCK inhibitors have been extensively studied in Caco-2 monolayers to reduce stimulated paracellular fluxes and correct increased intestinal epithelial permeability 7[7].

  • Dermatology and Hair Loss: Recent patent literature has identified the MLCK pathway as a target for preventing hair loss. By applying MLCK inhibitors—specifically citing the SM-1 / MLCK (480-501) peptide—researchers aim to inhibit the smooth muscle cell-like contractions of dermal sheath cells, thereby impeding hair follicle regression and arresting the catagen phase 8[8].

  • Cytoskeletal Dynamics: The peptide is routinely microinjected into living cells to dissect the mechanics of cytokinesis and myofibrillogenesis, successfully blocking spontaneous Ca2+ transients required for myosin thick filament assembly in Xenopus myocytes[1].

Conclusion

The discovery of the MLCK (480-501) autoinhibitory domain provided the scientific community with an elegant, dual-action peptide capable of dissecting complex mechanobiological pathways. By acting as both a pseudosubstrate and a calmodulin sink, it offers unmatched specificity for the MLCK axis when used at optimized nanomolar concentrations. As drug development pivots toward highly specific peptide therapeutics and localized delivery systems, the foundational biochemistry of MLCK (480-501) continues to inform novel treatments ranging from oncology to dermatology.

References

  • Smith, M. K., et al. (1990). Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function. PubMed. 3

  • Ferrari, M. B., et al. (1998). A Calcium Signaling Cascade Essential for Myosin Thick Filament Assembly in Xenopus Myocytes. Journal of Cell Biology. 1

  • Bhaebi, et al. (2004). Inhibition of zipper-interacting protein kinase function in smooth muscle by a myosin light chain kinase pseudosubstrate peptide. American Physiological Society Journal. 5

  • BenchChem. An In-depth Technical Guide to the Structure and Sequence of Myosin Light Chain Kinase (MLCK) Inhibitor Peptides.4

  • Yvon, A. M., et al. (2001). Antagonistic forces generated by myosin II and cytoplasmic dynein regulate microtubule turnover, movement, and organization in interphase cells. PNAS. 2

  • McCullough, et al. (2004). Nicotinamide relaxes vascular smooth muscle by inhibiting myosin light chain kinase-dependent signaling pathways: implications for anticancer efficacy. PubMed.6

  • Zolotarevsky, Y., et al. (2007). Myosin Light Chain Kinase Inhibition: Correction of Increased Intestinal Epithelial Permeability In Vitro. ResearchGate. 7

  • Google Patents. (2021). WO2021007108A1 - Method for preventing hair loss.8

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the In Vitro Dissolution of Myosin Light Chain Kinase (480-501)

Abstract This guide provides a comprehensive and technically grounded protocol for the solubilization of the Myosin Light Chain Kinase (MLCK) peptide fragment (480-501) for use in in vitro research applications. The meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive and technically grounded protocol for the solubilization of the Myosin Light Chain Kinase (MLCK) peptide fragment (480-501) for use in in vitro research applications. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure experimental reproducibility and scientific integrity. By understanding the peptide's unique physicochemical properties, this protocol offers a robust starting point for achieving optimal solubility and biological activity in kinase assays and other sensitive experimental systems.

Foundational Principles: Understanding the MLCK (480-501) Peptide

Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase pivotal for the regulation of smooth muscle contraction through the phosphorylation of myosin II's regulatory light chain.[1] The peptide fragment corresponding to amino acids 480-501 is of particular interest as it encompasses a potent autoinhibitory, or "pseudosubstrate," region and is critical for calmodulin binding, which are the key regulatory mechanisms of the enzyme.[2]

The successful use of this peptide in vitro is fundamentally dependent on its proper dissolution. Aggregated or misfolded peptides can lead to significantly reduced or abolished biological activity, resulting in unreliable and misleading experimental data. The primary challenge in dissolving MLCK (480-501) stems from its dual nature: it contains a high proportion of both basic and hydrophobic amino acids.[3][4] This unique composition dictates the specific handling and dissolution strategy outlined below.

Analysis of Physicochemical Properties

A peptide's amino acid sequence is the primary determinant of its solubility characteristics.[5] Before attempting dissolution, it is crucial to analyze the sequence to anticipate its behavior in different solvents.

Table 1: Physicochemical Profile of a Representative MLCK (480-501) Peptide

PropertyValue / CharacteristicRationale and Significance for Dissolution
Representative Sequence AKKLSKDRMKKYMARRKWQKTG[3]A 22-amino acid peptide fragment.
Key Amino Acid Composition High content of Basic (K, R) and Hydrophobic (L, M, Y, W, A) residues.The basic residues give the peptide a strong positive net charge at neutral pH, while the hydrophobic residues can cause it to aggregate in aqueous solutions.[6][7]
Isoelectric Point (pI) High (typically >10)The peptide is positively charged at or below neutral pH. This charge can be used to promote solubility by preventing aggregation through electrostatic repulsion.
Hydrophobicity SignificantThe presence of multiple hydrophobic residues means the peptide may be insoluble or only partially soluble in purely aqueous solutions.[8]

This analysis reveals a classic challenge: a peptide that is both charged and hydrophobic. The strategy, therefore, must involve an initial step to overcome the hydrophobic forces, followed by a dilution that leverages the peptide's positive charge to maintain solubility in the final aqueous buffer.

Comprehensive Dissolution Protocol

This protocol provides a systematic approach to solubilizing MLCK (480-501). It is strongly recommended to first test the solubility with a small aliquot of the peptide before dissolving the entire stock.[9][10]

Essential Materials and Reagents
  • Lyophilized MLCK (480-501) peptide

  • High-purity Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, deionized water (e.g., Milli-Q® or equivalent)

  • Recommended Kinase Assay Buffer (1X):

    • 25 mM Tris-HCl, pH 7.5[11]

    • 10 mM MgCl₂[11]

    • 150 mM NaCl (or KCl)

    • 2 mM Dithiothreitol (DTT)[11]

    • Optional: 0.01% (w/v) Bovine Serum Albumin (BSA)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Step-by-Step Methodology
  • Preparation and Equilibration: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes.[8] This critical step prevents atmospheric moisture from condensing inside the vial, which can compromise the peptide's stability and mass. Briefly centrifuge the vial to ensure all peptide powder is collected at the bottom.

  • Initial Solubilization (The Organic Step): Due to the peptide's hydrophobic nature, direct dissolution in an aqueous buffer is likely to fail. The recommended approach is to first use a minimal amount of an organic solvent to disrupt hydrophobic interactions and break up aggregates.[5][9]

    • 2a. Add a small, precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 5-10 mM).

    • 2b. Gently vortex or sonicate the vial for 5-10 minutes.[12] Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If particles remain, sonication can be continued for another 10 minutes.

  • Aqueous Dilution (The Functional Step): This is the most critical phase where precipitation can occur if not done correctly. The principle is to slowly add the concentrated organic stock to the stirring aqueous buffer, not the other way around.[9][13] This gradual dilution allows the charged residues on the peptide to interact with the aqueous environment, maintaining solubility.

    • 3a. Prepare your final working volume of the desired aqueous buffer (e.g., Kinase Assay Buffer).

    • 3b. While gently vortexing the aqueous buffer, add the DMSO-peptide stock drop-wise to achieve the final desired concentration.

    • 3c. If any cloudiness or precipitation appears, you have exceeded the peptide's solubility limit at that concentration and buffer condition.[13]

Experimental Workflow Diagram

Caption: A three-phase workflow for the dissolution of MLCK (480-501).

Rationale for Kinase Buffer Components
  • Tris-HCl (pH 7.5): Provides a stable pH environment optimal for most kinase activities.[11]

  • MgCl₂: An essential cofactor for the kinase, as it coordinates with ATP.[11]

  • NaCl/KCl: Mimics physiological ionic strength.

  • DTT: A reducing agent that prevents the formation of intermolecular disulfide bonds, which can lead to aggregation.[11]

  • BSA (Optional): Acts as a carrier protein to prevent the peptide from adsorbing to the surfaces of plastic tubes and pipette tips, which is especially important at low concentrations.

Protocol Validation and Quality Control

A protocol is only as trustworthy as its validation. The following steps ensure the integrity of your dissolved peptide.

  • Centrifugation: After final dilution, centrifuge the solution at high speed (>12,000 x g) for 15-20 minutes.[12] The absence of a visible pellet provides confidence that the peptide is fully solubilized.

  • Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (A280), if the peptide contains Trp or Tyr residues, as MLCK (480-501) does. The extinction coefficient must be calculated or obtained from the manufacturer for an accurate measurement.

  • Functional Assay: The ultimate validation is to test the peptide in its intended application. For MLCK (480-501), this would involve a kinase inhibition assay. A dose-dependent inhibition of MLCK activity confirms that the peptide is not only dissolved but also biologically active.

Storage and Stability

Proper storage is critical for maintaining the peptide's integrity over time.

  • Lyophilized Powder: Store at -20°C or -80°C with a desiccant. It is stable for years under these conditions.[12]

  • DMSO Stock Solution: Prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.[12]

  • Aqueous Solution: It is highly discouraged to store peptides in aqueous solutions for any extended period. If necessary, use within a day when stored at 4°C.[12]

Troubleshooting Guide

Table 2: Common Dissolution Problems and Solutions

ProblemPotential CauseRecommended Solution
Peptide fails to dissolve in DMSO. Insufficient solvent volume or highly aggregated peptide.Increase sonication time. If it still fails, the peptide quality may be poor; contact the supplier.
Precipitation upon dilution into aqueous buffer. The final concentration exceeds the peptide's solubility limit in that specific buffer.Prepare a more dilute final solution. Alternatively, add the DMSO stock to the buffer even more slowly while vortexing vigorously. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.
Low or no biological activity in the assay. Peptide degradation due to improper storage (freeze-thaw) or oxidation.Use a fresh, single-use aliquot from -80°C storage. Ensure the dissolution buffer was freshly prepared, especially the DTT.

References

  • LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]

  • Peptide 2.0. How to dissolve a peptide?[Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • PubChem. Myosin Light Chain Kinase (480-501). National Center for Biotechnology Information. [Link]

  • Wikipedia. Myosin light-chain kinase. [Link]

  • Pearson, R. B., et al. (1990). Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains. The Journal of biological chemistry. [Link]

  • Blumenthal, D. K., et al. (1985). Identification of the calmodulin-binding domain of skeletal muscle myosin light chain kinase. Proceedings of the National Academy of Sciences. [Link]

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Application

Application Notes and Protocols: Investigating Smooth Muscle Relaxation with the MLCK 480-501 Peptide

Introduction The intricate ballet of smooth muscle contraction and relaxation governs a vast array of physiological processes, from the regulation of blood pressure to gastrointestinal motility. At the heart of this mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The intricate ballet of smooth muscle contraction and relaxation governs a vast array of physiological processes, from the regulation of blood pressure to gastrointestinal motility. At the heart of this mechanism lies the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20), a pivotal event that initiates contraction. This phosphorylation is catalyzed by the Ca2+/calmodulin-dependent myosin light chain kinase (MLCK).[1][2] Consequently, the targeted inhibition of MLCK presents a powerful strategy for inducing smooth muscle relaxation and is a key area of investigation for therapeutic interventions in conditions characterized by smooth muscle hypercontractility, such as hypertension and asthma.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the MLCK 480-501 peptide, a potent and specific inhibitor of MLCK, in a smooth muscle relaxation assay. We will delve into the molecular mechanisms underpinning MLCK-mediated contraction, the inhibitory action of the MLCK 480-501 peptide, and a detailed, field-proven protocol for an ex vivo organ bath assay.

The Central Role of MLCK in Smooth Muscle Contraction

Smooth muscle contraction is initiated by an increase in intracellular calcium concentration ([Ca2+]i). This rise in Ca2+ can be triggered by various stimuli, including neurotransmitters, hormones, and membrane depolarization.[3] The subsequent steps in the signaling cascade are as follows:

  • Calmodulin Activation: Four Ca2+ ions bind to the ubiquitous calcium-binding protein, calmodulin (CaM).

  • MLCK Activation: The Ca2+-CaM complex then binds to and activates MLCK, inducing a conformational change that relieves its autoinhibition.[3]

  • Myosin Phosphorylation: Activated MLCK specifically phosphorylates the serine-19 residue on the MLC20.[1]

  • Cross-Bridge Cycling: This phosphorylation event enables the myosin head to interact with actin filaments, initiating ATP-dependent cross-bridge cycling and leading to muscle contraction.[3]

Relaxation occurs when [Ca2+]i levels decrease, leading to the dissociation of the Ca2+-CaM complex from MLCK and its inactivation. The dephosphorylation of MLC20 is then carried out by myosin light chain phosphatase (MLCP), resulting in the cessation of cross-bridge cycling and muscle relaxation.[2][4]

Mechanism of Action: The MLCK 480-501 Peptide

The MLCK 480-501 peptide is a synthetic peptide derived from the autoinhibitory, or "pseudosubstrate," region of the smooth muscle MLCK itself.[5] This region of the kinase is responsible for maintaining it in an inactive state in the absence of Ca2+/CaM. The peptide sequence mimics the phosphorylation site on the myosin light chain, allowing it to act as a competitive inhibitor at the active site of MLCK.

The inhibitory properties of peptides from this region are well-documented. For instance, the larger fragment MLCK 480-504 has been shown to be an extremely potent inhibitor of MLCK with an IC50 of 13 nM.[5] The MLCK 480-501 peptide specifically has been reported to inhibit the Ca2+/calmodulin-dependent activation of smooth muscle MLCK with an IC50 of 46 nM .[6] At saturating concentrations of calmodulin, it competitively inhibits the phosphorylation of both myosin light chain and a synthetic peptide substrate with IC50 values of 2.7 µM and 0.9 µM , respectively.[6]

By competitively binding to the active site of MLCK, the MLCK 480-501 peptide prevents the phosphorylation of the endogenous MLC20 substrate, thereby uncoupling the Ca2+ signal from the contractile machinery and leading to smooth muscle relaxation.

Signaling Pathway of Smooth Muscle Contraction and Inhibition by MLCK 480-501

MLCK_Pathway cluster_activation Contraction Pathway cluster_inhibition Inhibition by MLCK 480-501 cluster_relaxation Relaxation Pathway Stimulus Agonist / Depolarization Ca_influx ↑ Intracellular [Ca²⁺] Stimulus->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK_inactive Inactive MLCK Ca_CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates Inhibited_complex MLCK-Inhibitor Complex (Inactive) MLCK_active->Inhibited_complex Competitive Inhibition pMLC Phosphorylated MLC (pMLC) MLC->pMLC Relaxation Smooth Muscle Relaxation Contraction Smooth Muscle Contraction pMLC->Contraction MLCP Myosin Light Chain Phosphatase (MLCP) pMLC->MLCP Dephosphorylates MLCK_inhibitor MLCK 480-501 Peptide MLCK_inhibitor->Inhibited_complex Inhibited_complex->MLC MLCP->MLC

Caption: MLCK signaling pathway in smooth muscle contraction and its inhibition.

Protocol: Ex Vivo Smooth Muscle Relaxation Assay Using an Organ Bath

This protocol details the methodology for assessing the relaxant effects of the MLCK 480-501 peptide on pre-contracted smooth muscle tissue strips using an isometric organ bath setup.

Materials and Reagents
Reagent/MaterialSpecifications
Smooth Muscle Tissuee.g., Rat thoracic aorta, guinea pig ileum, porcine coronary artery
Physiological Salt Solution (PSS)e.g., Krebs-Henseleit solution
Contractile Agoniste.g., Phenylephrine, KCl, U46619
MLCK 480-501 PeptideHigh purity (>95%)
Organ Bath SystemIncluding tissue chamber, force transducer, amplifier, and data acquisition system
Carbogen Gas95% O2 / 5% CO2
Standard laboratory equipmentDissection tools, sutures, pipettes, etc.

Krebs-Henseleit Solution (1 L)

ComponentM.W. ( g/mol )Concentration (mM)Amount (g)
NaCl58.44118.46.92
KCl74.554.70.35
CaCl2·2H2O147.022.50.37
MgSO4·7H2O246.471.20.30
KH2PO4136.091.20.16
NaHCO384.0125.02.10
Glucose180.1611.12.00
Experimental Workflow

Caption: Experimental workflow for the smooth muscle relaxation assay.

Step-by-Step Methodology

1. Tissue Preparation

  • Euthanize the animal according to approved institutional guidelines.

  • Promptly dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold PSS.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the tissue into rings or strips of appropriate size (e.g., 2-4 mm wide for aortic rings). Take care not to stretch or damage the tissue.

2. Mounting in Organ Bath

  • Mount the tissue strip in the organ bath chamber containing PSS maintained at 37°C and continuously gassed with carbogen. One end of the tissue should be attached to a fixed hook and the other to an isometric force transducer.

  • Apply an initial resting tension to the tissue. This optimal tension needs to be determined empirically for each tissue type but is typically in the range of 1-2 grams.[7]

3. Equilibration

  • Allow the tissue to equilibrate for at least 60-90 minutes.[7][8]

  • During this period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.[9] This helps to remove metabolic byproducts and ensures a stable baseline.

4. Viability and Reference Contraction

  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).[7][8]

  • Once a stable plateau is reached, wash the tissue with fresh PSS until the tension returns to the baseline. This contraction serves as a reference for normalizing subsequent responses.

5. Experimental Protocol: Assessing Relaxation

  • Pre-contraction: After the tissue has returned to baseline, induce a submaximal, stable contraction with an appropriate agonist (e.g., phenylephrine for aortic rings). The concentration should be chosen to elicit approximately 50-80% of the maximal response.

  • Cumulative Addition of MLCK 480-501: Once the agonist-induced contraction has reached a stable plateau, add the MLCK 480-501 peptide to the bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10 nM to 10 µM).

  • Allow the tissue to stabilize at each concentration before adding the next. The relaxation at each concentration is measured as a percentage decrease from the pre-contracted tone.

Alternative Protocol: Assessing Inhibition of Contraction

  • Pre-incubation: After the initial viability check and washout, incubate the tissue with a specific concentration of the MLCK 480-501 peptide for a set period, typically 30 minutes, before adding the contractile agonist.[8]

  • Cumulative Agonist Addition: Generate a cumulative concentration-response curve for the contractile agonist in the presence of the MLCK 480-501 peptide.

  • Compare this curve to a control curve generated in the absence of the peptide inhibitor to determine the extent of inhibition.

Data Analysis
  • Record the isometric tension throughout the experiment using a data acquisition system.

  • For the relaxation protocol, express the relaxation at each concentration of the MLCK 480-501 peptide as a percentage of the pre-contracted tension.

  • Plot the percentage of relaxation against the logarithm of the peptide concentration to generate a concentration-response curve.

  • From this curve, calculate the IC50 value (the concentration of the peptide that produces 50% of the maximal relaxation).

  • For the inhibition protocol, compare the Emax (maximal response) and EC50 (concentration of agonist producing 50% of Emax) of the agonist in the presence and absence of the inhibitor.

Expected Results and Interpretation

The MLCK 480-501 peptide is expected to induce a concentration-dependent relaxation of the pre-contracted smooth muscle tissue. A rightward shift in the concentration-response curve for a contractile agonist in the presence of the peptide would indicate competitive antagonism at the level of MLCK. The potency of the peptide can be quantified by its IC50 value. These results will provide valuable insights into the role of MLCK in the specific smooth muscle preparation and the potential of MLCK inhibition as a therapeutic strategy.

Conclusion

The MLCK 480-501 peptide is a valuable pharmacological tool for investigating the mechanisms of smooth muscle contraction and relaxation. The ex vivo organ bath assay described in this application note provides a robust and physiologically relevant system for characterizing the inhibitory effects of this peptide. By following this detailed protocol, researchers can obtain reliable and reproducible data to advance our understanding of smooth muscle physiology and pharmacology.

References

  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Available at: [Link]

  • Murthy, K. S. (2006). Signaling for contraction and relaxation in smooth muscle of the gut. Annual review of physiology, 68, 345-374. Available at: [Link]

  • Myosin light-chain kinase. In Wikipedia. Available at: [Link]

  • Stull, J. T., Krueger, J. K., Kamm, K. E., Gao, L., & Zhi, G. (2013). Signaling through myosin light chain kinase in smooth muscles. Journal of Biological Chemistry, 288(11), 7673-7680. Available at: [Link]

  • MLCK and MLCP mediate smooth muscle contraction and relaxation, respectively. Available at: [Link]

  • Regulation of smooth muscle contraction by myosin light chain kinase (MLCK) and MLC phosphatase. Available at: [Link]

  • Organ bath study - Smooth muscle. BioRender. Available at: [Link]

  • Foster, C. J., Johnston, S. A., Sunday, B., & Gaeta, F. C. (1990). Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains. Archives of biochemistry and biophysics, 280(2), 397-404. Available at: [Link]

  • Ex Vivo Vascular Reactivity Testing Protocol. SciSpace. Available at: [Link]

  • Török, K., & Trentham, D. R. (1994). Inhibition of calmodulin-activated smooth-muscle myosin light-chain kinase by calmodulin-binding peptides and fluorescent (phosphodiesterase-activating) calmodulin derivatives. Biochemistry, 33(42), 12807-12820. Available at: [Link]

  • Abalo, R., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology, 14, 1289623. Available at: [Link]

  • He, P., & Stansfield, F. R. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of visualized experiments : JoVE, (95), 52334. Available at: [Link]

  • Zderic, S. A., et al. (2007). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American journal of physiology. Renal physiology, 292(1), F421-F429. Available at: [Link]

  • Hunt, J. T., et al. (1987). Minimum requirements for inhibition of smooth-muscle myosin light-chain kinase by synthetic peptides. Biochemical Journal, 242(2), 361-366. Available at: [Link]

  • Minimum requirements forinhibition of smooth-muscle myosin light-chain kinase by synthetic peptides. CORE. Available at: [Link]

  • Gaeta, F. C., et al. (1990). Small peptide inhibitors of smooth muscle myosin light chain kinase. Journal of medicinal chemistry, 33(3), 964-972. Available at: [Link]

  • MLCK inhibitor peptide 18. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Myosin Light Chain Kinase (480-501). Shanghai Hongtai Biotechnology. Available at: [Link]

  • Valentine, K. G., & Komives, E. A. (1998). Calmodulin-Peptide Interactions: Apocalmodulin Binding to the Myosin Light Chain Kinase Target-Site†. Biochemistry, 37(40), 13997-14004. Available at: [Link]

  • Wang, Y. T., et al. (2023). An Efficient Peptidomics Screening for Exogenous Substrates and Inhibitory Peptides of the Dipeptidase ACE from Milk Hydrolysate. Molecules, 28(3), 1251. Available at: [Link]

  • Gsponer, J., et al. (2008). 2K0F: Calmodulin complexed with calmodulin-binding peptide from smooth muscle myosin light chain kinase. RCSB PDB. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Myosin Light Chain Kinase (480-501) solubility issues

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the Myosin Light Chain Kinase (MLCK) 480-501 peptide. This document provides in-depth troubleshooting for common solubility iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the Myosin Light Chain Kinase (MLCK) 480-501 peptide. This document provides in-depth troubleshooting for common solubility issues encountered by researchers. Our goal is to equip you with the scientific rationale and practical steps needed to ensure your experiments are successful from the very first step: solubilization.

Frequently Asked Questions (FAQs)

Q1: My lyophilized MLCK (480-501) peptide won't dissolve in neutral pH water or buffer (e.g., PBS pH 7.4). What's happening and what should I do next?

This is a common and expected issue. The solubility of any peptide is dictated by its amino acid sequence.[1] The MLCK (480-501) fragment is derived from the pseudosubstrate and calmodulin-binding region of the smooth muscle MLCK.[2] This region is rich in basic amino acid residues (Lysine, Arginine).

Scientific Rationale: To determine the best solvent, we must first calculate the peptide's net charge at a given pH.[3]

  • Assign charge values: Basic residues (Lysine - K, Arginine - R) and the N-terminus each have a +1 charge. Acidic residues (Aspartic Acid - D, Glutamic Acid - E) and the C-terminus have a -1 charge.[4]

  • Analysis of MLCK (480-501): The sequence of the chicken gizzard smooth muscle MLCK (480-501) fragment is Lys-Lys-Arg-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-Ser-Ser. This sequence contains 6 basic residues (4 Lys, 2 Arg) and no acidic residues.

Recommended Action: Attempt to dissolve the peptide in an acidic solution. A 10% acetic acid solution in sterile water is an excellent starting point.[5][6] The acidic environment ensures that all basic side chains are fully protonated, maximizing the peptide's polarity and its favorable interactions with the aqueous solvent.

Q2: I successfully dissolved the peptide in 10% acetic acid, but it precipitated when I diluted it into my final experimental buffer. How can I prevent this?

This issue, known as "crashing out," occurs when the pH of the final solution is too high to maintain the peptide's solubility. The high concentration of the acidic stock solution is neutralized by the buffer, causing the peptide to aggregate and precipitate.[1]

Scientific Rationale: The key is to maintain a final pH that is sufficiently acidic to keep the peptide charged and soluble, while also being compatible with your experimental system. The final concentration of the peptide is also a critical factor; higher concentrations are more prone to precipitation.

Recommended Actions:

  • Lower the Buffer pH: If your experiment can tolerate it, lower the pH of your final aqueous buffer.

  • Dilute Further: Decrease the final concentration of the peptide in your assay. We recommend preparing stock solutions in the range of 1-2 mg/mL to minimize the effect of the initial solvent when diluted into the final assay volume.[6][7]

  • Use an Intermediate Dilution Step: Instead of a single large dilution, try a serial dilution. First, dilute your acidic stock into a small volume of your final buffer, ensuring it mixes thoroughly, before bringing it to the final volume.

  • Consider an Organic Co-Solvent: If acidic conditions are incompatible with your assay, a final, carefully tested option is to use a minimal amount of an organic solvent. For very hydrophobic or aggregation-prone peptides, dissolving in a small amount of Dimethyl Sulfoxide (DMSO) and then slowly diluting with your aqueous buffer can be effective.[3][5] Always test the tolerance of your specific assay to the final DMSO concentration.

Q3: What is the recommended procedure for preparing a stock solution of MLCK (480-501)?

Properly preparing and storing a stock solution is critical for experimental reproducibility. Improper handling can lead to inaccurate concentration measurements and degradation of the peptide.[7]

Recommended Action: Follow the detailed protocol below for a robust and reliable method. The key principles are to start with a small test amount, use the correct acidic solvent, and employ sonication to aid dissolution.[3]

Q4: Are there any specific buffer components or reagents I should avoid when working with this peptide?

Yes. The stability and solubility of peptides can be affected by the components of your solution.

Recommendations:

  • Avoid High pH Buffers: As established, basic buffers (pH > 8) will neutralize the peptide's positive charge and likely cause immediate precipitation.

  • Beware of High Salt Concentrations: While moderate ionic strength can sometimes aid solubility, very high salt concentrations can have a "salting out" effect, reducing solubility.

  • Proteases: If you are working with crude cell lysates or other biological samples, the addition of a protease inhibitor cocktail is crucial to prevent peptide degradation.

  • Oxidizing Agents: Peptides containing certain residues like Tryptophan (Trp) can be susceptible to oxidation.[7] While MLCK (480-501) is generally robust, it's good practice to use fresh, high-purity reagents and degassed buffers where possible, especially for long-term storage.

Troubleshooting Workflow

This flowchart provides a systematic approach to resolving solubility issues with the MLCK (480-501) peptide.

G cluster_start cluster_process start Start: Lyophilized MLCK (480-501) Peptide centrifuge 1. Centrifuge vial (10,000 x g, 1 min) to pellet powder. start->centrifuge test_sol 2. Use a small aliquot for solubility testing. centrifuge->test_sol add_acid 3. Add 10% Acetic Acid. Vortex briefly. test_sol->add_acid sonicate 4. Sonicate in water bath (3 x 10 sec cycles). add_acid->sonicate check_sol 5. Check for clarity. Is the solution clear? sonicate->check_sol success Success: Peptide is solubilized. Proceed to storage. check_sol->success Yes add_dmso 6. Add minimal DMSO (e.g., 50 µL), then dilute with 10% Acetic Acid. check_sol->add_dmso No (Cloudy/ Particulates) final_check 7. Re-check for clarity. Is solution clear now? add_dmso->final_check final_check->success Yes contact Consult Technical Support for further analysis. final_check->contact No

Caption: Troubleshooting workflow for MLCK (480-501) solubilization.

Detailed Protocol: Solubilization of MLCK (480-501)

This protocol is designed to achieve a final stock solution of 1-2 mg/mL.

Materials:

  • Lyophilized MLCK (480-501) peptide

  • Sterile, deionized water

  • Glacial Acetic Acid

  • Microcentrifuge

  • Vortex mixer

  • Bath sonicator

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.

  • Pellet the Peptide: Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the tube.[3]

  • Prepare Acidic Solvent: Prepare a 10% acetic acid solution by adding 1 part glacial acetic acid to 9 parts sterile, deionized water.

  • Initial Dissolution: Carefully add the appropriate volume of 10% acetic acid to the vial to achieve your target concentration (e.g., for 1 mg of peptide to make a 1 mg/mL solution, add 1 mL of solvent).

  • Mix: Close the cap tightly and vortex the solution for 10-20 seconds.

  • Sonication: To ensure complete dissolution and break up any micro-aggregates, sonicate the vial in a room temperature water bath for 10 seconds. Let the tube rest for 30 seconds, then repeat the sonication two more times (for a total of three cycles).[3]

  • Visual Inspection: After sonication, the solution should be completely clear and free of any visible particulates. If it remains cloudy, refer to the troubleshooting workflow.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or, for long-term stability, at -80°C.[5][7] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[8]

Data Summary: Solvents and Buffer Components

Solvent / ComponentTypeRecommended UseScientific Rationale & Notes
Sterile Water (pH ~7) Primary SolventNot recommended for initial solubilization.The peptide is highly basic and will have very low solubility at neutral pH due to insufficient net charge.[4]
10% Acetic Acid Primary SolventRecommended. For creating the primary stock solution.The low pH (~2.5) fully protonates the multiple basic residues (Lys, Arg), maximizing the peptide's net positive charge and solubility in an aqueous environment.[3][5]
0.1% TFA Primary SolventAlternative to acetic acid.Trifluoroacetic acid is a strong acid often used in peptide purification (HPLC) and can be effective for solubilization. May interfere with some cell-based assays.
DMSO Organic Co-SolventFor highly persistent aggregation issues. Use as a last resort.A powerful aprotic solvent that can dissolve hydrophobic and aggregation-prone peptides. Dilute slowly into aqueous buffer. Final concentration should be minimized (<0.5%) as it can affect biological assays.[3][5]
HEPES, pH < 7.0 Buffer SystemGood for final assay buffers.Provides stable buffering capacity. A buffer pH of 6.0-6.8 is often a good compromise between peptide stability and biological relevance.[9]
Ammonium Bicarbonate Buffer SystemNot recommended.This is a basic buffer, typically used for acidic peptides. It would likely cause the basic MLCK (480-501) peptide to precipitate.[4]

References

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • Peptide Solubility Guidelines. GenScript. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

  • Ikebe, M., & Reardon, S. (1990). Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains. Journal of Biological Chemistry, 265(15), 8975-8978. [Link]

  • Stull, J. T., et al. (2011). Biochemistry of Smooth Muscle Myosin Light Chain Kinase. Journal of Biological Chemistry, 286(33), 28659-28667. [Link]

  • Pearson, R. B., et al. (1988). Potent peptide inhibitors of smooth muscle myosin light chain kinase: mapping of the pseudosubstrate and calmodulin binding domains. The Journal of biological chemistry, 263(28), 14341-14348. [Link]

  • Effect of Different Buffer Components on IgG4 Stability. Authorea Preprints. (2024). [Link]

  • PEPTIDE SOLUBILITY GUIDELINES. GenScript. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability of MLCK (480-501) Peptide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe excellent in vitro kinase inhibition with the MLCK (480-501) peptide, only to face complete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe excellent in vitro kinase inhibition with the MLCK (480-501) peptide, only to face complete efficacy failure in live-cell models.

The MLCK (480-501) peptide is a highly potent, competitive 1[1]. However, its native 22-residue sequence is highly polycationic and hydrophilic, making the plasma membrane an insurmountable barrier. This guide provides field-proven troubleshooting insights, structural modification strategies, and self-validating protocols to ensure your peptide successfully reaches the cytosolic target.

Visualizing the Delivery Challenge

MLCK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) P_Unmod Unmodified MLCK (480-501) (Impermeable) MLCK MLCK Activation P_Unmod->MLCK Blocked by Lipid Bilayer P_Mod CPP/Myr-MLCK (480-501) (Cell-Permeable) P_Mod->MLCK Translocates & Inhibits Receptor GPCR / Inflammatory Receptors PLC Phospholipase C (PLC) Receptor->PLC Activation Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway CaM Calmodulin (CaM) Ca2->CaM Ca2+ Binding CaM->MLCK Complex Formation MLC MLC Phosphorylation (Actomyosin Contraction) MLCK->MLC Kinase Activity

Fig 1: MLCK signaling pathway and targeted intracellular inhibition by cell-permeable MLCK peptides.

Troubleshooting & FAQs

Q1: I am treating my cultured endothelial cells with 50 µM of standard MLCK (480-501) peptide, but I see no reduction in thrombin-induced hyperpermeability. Why is it failing? Analysis & Causality: The lack of efficacy is due to cellular exclusion, not a lack of target affinity. The unmodified peptide cannot passively diffuse across the hydrophobic lipid bilayer. Solution: You must utilize a modified variant. Conjugating the peptide to a Cell-Penetrating Peptide (CPP) carrier, such as the HIV TAT sequence or penetratin, facilitates endocytotic and direct translocation. Alternatively, use established 2, which are specifically engineered to cross the membrane and 2[2].

Q2: I switched to a TAT-conjugated MLCK (480-501) peptide. While I see initial inhibition of MLCK activity, the effect diminishes rapidly within 2 hours in serum-containing media. How can I increase the half-life? Analysis & Causality: Peptides are highly susceptible to proteolytic degradation by serum proteases in the media and intracellular peptidases once inside the cell. Rapid loss of efficacy indicates peptide cleavage. Solution:

  • N-terminal Myristoylation: Adding a myristoyl group enhances lipophilicity (improving permeability) and 3[3].

  • D-Amino Acid Substitution: Synthesize the peptide using D-isoforms of the amino acids (e.g., D-PIK variants). D-peptides are resistant to endogenous L-proteases, 4 in in vitro models like Caco-2 monolayers[4].

Q3: My FITC-labeled TAT-MLCK peptide shows high intracellular fluorescence, but the functional inhibition of MLC phosphorylation is still weak. What is happening? Analysis & Causality: This is a classic symptom of "endosomal entrapment." CPP-conjugated peptides often enter the cell via macropinocytosis and become trapped inside acidic endosomes. While the whole cell fluoresces under a microscope, the peptide never reaches the cytosolic MLCK. Solution: Incorporate an endosomolytic sequence (like the HA2 peptide) into the construct, or treat cells concurrently with a mild endosome-disrupting agent like chloroquine (10-50 µM) during the pulse phase to facilitate endosomal escape.

Q4: Are there specific sequence modifications within the 480-501 region that improve permeability without losing target affinity? Analysis & Causality: Yes. The native sequence relies on specific basic residues for CaM binding, but combinatorial peptide chemistry has shown that modifying non-essential residues can improve the overall hydrophobic moment and cellular entry. Solution: Research has identified optimized, truncated nonapeptides. For example, 5 retains high affinity (IC50 = 50 nM) but possesses superior physicochemical properties for cellular entry and is highly selective for MLCK over CaMKII[5].

Quantitative Data Presentation

Table 1: Comparison of MLCK (480-501) Modification Strategies

Peptide VariantModification StrategyPermeability MechanismApprox. IC50 (Cell-free)Intracellular Efficacy & Stability
Native MLCK (480-501) NoneImpermeable~46 nMVery Low / Rapid degradation
TAT-MLCK (480-501) N-terminal TAT fusionMacropinocytosis / Direct~50-100 nMModerate / Susceptible to proteases
Myr-MLCK (480-501) N-terminal MyristoylationLipid raft insertion~50 nMHigh / Improved N-terminal stability
D-PIK D-amino acid substitutionCPP-like basic domain~100 nMVery High / Protease resistant
Peptide 18 Truncated & OptimizedReduced MW, optimized charge~50 nMHigh / Selective over CaMKII
Experimental Protocol: Validating Cell Permeability and Endosomal Escape

Objective: To quantitatively confirm that modified MLCK (480-501) peptides reach the cytosol and are not trapped in endosomes or stuck to the cell surface. This protocol acts as a self-validating system to ensure your functional assays are built on actual cytosolic delivery.

Step 1: Peptide Preparation

  • Resuspend the FITC-labeled, cell-permeable MLCK peptide (e.g., Myr-MLCK or TAT-MLCK) in anhydrous DMSO to a stock concentration of 10 mM.

  • Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Step 2: Cell Treatment

  • Seed target cells (e.g., HUVECs or Caco-2) in a glass-bottom 8-well chamber slide at 2×104 cells/well. Grow to 80% confluence.

  • Wash cells twice with warm, serum-free Opti-MEM.

  • Dilute the peptide stock in Opti-MEM to a final concentration of 10-20 µM. (Note: Keep DMSO concentration below 0.2% to avoid solvent toxicity).

  • Incubate cells with the peptide solution for 1 to 2 hours at 37°C, 5% CO2.

Step 3: Endosomal Counter-Staining

  • During the last 30 minutes of peptide incubation, add LysoTracker™ Red DND-99 (final concentration 50 nM) to the media to label acidic late endosomes and lysosomes.

  • Add Hoechst 33342 (1 µg/mL) for the final 10 minutes to stain nuclei.

Step 4: Washing and Imaging (The Self-Validating Step)

  • Remove the peptide/dye solution. Wash cells rigorously 3 times with ice-cold PBS containing 1 mg/mL Heparin.

    • Causality Insight: Heparin is highly negatively charged. It strips membrane-bound, uninternalized polycationic peptides (like TAT) from the cell surface glycocalyx, preventing false-positive surface fluorescence.

  • Image immediately using a confocal microscope. Live-cell imaging is critical, as fixatives like Paraformaldehyde (PFA) can artificially alter peptide localization and induce artifactual nuclear accumulation.

  • Analysis: Evaluate colocalization (Pearson's correlation coefficient) between FITC (peptide) and LysoTracker (endosomes). High colocalization indicates endosomal entrapment; diffuse cytosolic FITC fluorescence indicates successful endosomal escape and true permeability.

References
  • Title: The calmodulin binding domain of chicken smooth muscle myosin light chain kinase contains a pseudosubstrate sequence Source: PubMed / NIH URL
  • Source: Moscow State University (msu.ru)
  • Title: Protein Kinases and Related Tools Source: Merck Millipore URL
  • Title: Myosin Light Chain Kinase Inhibition: Correction of Increased Intestinal Epithelial Permeability In Vitro Source: ResearchGate URL
  • Title: Identification of Novel Classes of Protein Kinase Inhibitors Using Combinatorial Peptide Chemistry Based on Functional Genomics Knowledge Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Myosin Light Chain Kinase (MLCK) 480-501

Advanced Handling, Stability, and Troubleshooting Guide for Application Scientists Welcome to the Technical Support Center for Myosin Light Chain Kinase (MLCK) 480-501. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling, Stability, and Troubleshooting Guide for Application Scientists

Welcome to the Technical Support Center for Myosin Light Chain Kinase (MLCK) 480-501. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the handling, storage, and experimental optimization of this critical peptide.

Rather than simply providing a list of instructions, this guide is built on the principle of causality: understanding why a peptide behaves the way it does is the key to preventing experimental failure.

Mechanistic Grounding & Molecular Profile

MLCK 480-501 (Sequence: AKKLSKDRMKKYMARRKWQKTG-NH2) is a 22-amino acid synthetic peptide derived from the autoinhibitory region of smooth muscle MLCK. With a molecular weight of ~2738.3 g/mol , it functions as a highly potent pseudosubstrate, competitively inhibiting Ca²⁺/calmodulin-dependent MLCK activity [1].

To achieve reproducible assays, you must account for its unique physicochemical properties [2]:

  • High Isoelectric Point (pI): Containing 10 basic residues (7 Lys, 3 Arg) and only 1 acidic residue (Asp), the peptide is highly positively charged at physiological pH.

  • Oxidation Susceptibility: The sequence contains two Methionine (Met) residues and one Tryptophan (Trp) residue, making it highly vulnerable to atmospheric oxidation.

MLCK_Pathway Ca Intracellular Ca2+ Increase CaM Calmodulin (CaM) Ca->CaM Binds MLCK_inactive MLCK (Auto-inhibited) CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Conformational Change Myosin Myosin Light Chain (MLC) MLCK_active->Myosin Phosphorylates (Ser-19) Peptide MLCK 480-501 Peptide Peptide->MLCK_active Competitive Inhibition Contraction Smooth Muscle Contraction Myosin->Contraction Induces

Diagram: Mechanism of MLCK 480-501 competitive inhibition in the smooth muscle contraction pathway.

Stability and Storage Guidelines

Peptide degradation is rarely spontaneous; it is driven by environmental factors. The table below summarizes the quantitative stability thresholds for MLCK 480-501.

Storage StateTemperatureMaximum DurationPrimary Degradation Risk
Lyophilized Powder -20°C to -80°CUp to 24 monthsMoisture absorption (Hydrolysis)
Lyophilized Powder 4°C2 to 4 weeksSlow oxidation of Met/Trp residues
Lyophilized Powder Room Temp (25°C)< 1 weekAccelerated oxidation, thermal degradation
Reconstituted Solution -80°C (Aliquot)3 to 6 monthsIce crystal formation (if repeatedly thawed)
Reconstituted Solution 4°C< 3 daysMicrobial growth, rapid oxidation, adsorption

The Causality of Storage Rules:

  • Desiccation is Mandatory: Lyophilized peptides act like sponges. If opened while cold, atmospheric moisture condenses on the powder, leading to rapid hydrolysis of peptide bonds. Always allow the vial to reach room temperature in a desiccator before opening.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing causes localized pH shifts and ice crystal formation, which physically shears the peptide and promotes irreversible aggregation.

Standardized Reconstitution Protocol

Because of its high net positive charge, MLCK 480-501 is highly soluble in aqueous solutions but prone to non-specific binding. Follow this self-validating workflow to ensure 100% recovery.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized peptide from the freezer and allow it to equilibrate to room temperature in a desiccator for 30–60 minutes.

  • Centrifugation: Spin the sealed vial at 10,000 x g for 1 minute. Reasoning: Lyophilized powder often disperses during shipping; this ensures all material is at the bottom of the tube.

  • Solvent Addition: Add sterile, double-distilled water (ddH₂O) to achieve a stock concentration of 1–2 mg/mL. Do not use buffered solutions (like PBS) for the primary stock, as salts can reduce initial solubility.

  • Dissolution: Cap the vial and gently vortex. If the solution appears cloudy, sonicate in a water bath for 10–15 seconds.

  • Aliquot Generation: Immediately divide the stock solution into single-use aliquots using low-protein binding (siliconized) microcentrifuge tubes .

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Reconstitution_Workflow Vial Lyophilized Peptide MLCK 480-501 Centrifuge Brief Centrifugation (10,000 x g, 1 min) Vial->Centrifuge Step 1: Spin down Solvent Add Sterile ddH2O (Primary Solvent) Centrifuge->Solvent Step 2: Reconstitute Vortex Gentle Vortexing (Avoid foaming) Solvent->Vortex Step 3: Dissolve Aliquot Aliquot into Low-Binding Vials Vortex->Aliquot Step 4: Divide Store Store at -80°C (Desiccated) Aliquot->Store Step 5: Freeze

Diagram: Step-by-step reconstitution workflow to maximize peptide recovery and stability.

Troubleshooting Guide & FAQs

Q1: Why is my reconstituted peptide losing inhibitory activity over time, even when stored at -20°C? Application Scientist Insight: This is almost certainly due to the oxidation of the Methionine (Met-9, Met-13) or Tryptophan (Trp-18) residues. When Methionine oxidizes to methionine sulfoxide, the peptide's hydrophobicity and 3D conformation change drastically, preventing it from fitting into the MLCK active site. Solution: Ensure your storage buffer is degassed, minimize headspace in your aliquot tubes, and store at -80°C rather than -20°C to halt oxidative kinetics.

Q2: I quantified my reconstituted peptide via UV absorbance, and the concentration is 30% lower than expected. Where did the peptide go? Application Scientist Insight: It is stuck to the walls of your plastic tubes. MLCK 480-501 has a highly positive net charge (+9 to +10 at neutral pH). Standard polypropylene tubes have a slightly negative surface charge, causing severe electrostatic adsorption. Solution: You must use low-protein binding (low-retention) tubes. Additionally, adding a carrier protein (like 0.1% BSA) to your working dilutions will saturate the binding sites on the plastic, preserving your peptide concentration.

Q3: Can I reconstitute the peptide directly into my assay buffer (e.g., Tris-HCl or PBS)? Application Scientist Insight: It is highly discouraged. Salts in PBS (especially phosphates) can bridge the highly basic Lysine and Arginine residues, causing the peptide to form micro-precipitates that are invisible to the naked eye but ruin assay reproducibility. Solution: Always reconstitute the primary stock in sterile ddH₂O. Dilute into your assay buffer only immediately prior to the experiment.

Q4: My assay requires a 48-hour incubation at 37°C. Will the peptide remain stable? Application Scientist Insight: In a cell-free, sterile environment, the peptide will undergo moderate degradation over 48 hours at 37°C due to thermal oxidation. In a cell-based assay, it will be rapidly degraded by proteases within hours. Solution: For prolonged cell-based assays, consider using protease inhibitors in your media, or synthesize a modified version of the peptide with N-terminal acetylation and C-terminal amidation (though standard MLCK 480-501 is already C-terminally amidated, ensuring it is shielded from exopeptidases to some degree).

References

  • Kemp BE, Pearson RB, Guerriero V Jr, Bagchi IC, Means AR. "The calmodulin binding domain of chicken smooth muscle myosin light chain kinase contains a pseudosubstrate sequence." Journal of Biological Chemistry, 1987. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131698067, Myosin Light Chain Kinase (480-501)." PubChem, 2021. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Evaluating Myosin Light Chain Kinase (480-501) IC50 Values: A Comparative Analysis

As a Senior Application Scientist, evaluating kinase inhibitors requires moving beyond basic data sheets to understand the fundamental causality of enzyme-inhibitor interactions. Myosin Light Chain Kinase (MLCK) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating kinase inhibitors requires moving beyond basic data sheets to understand the fundamental causality of enzyme-inhibitor interactions. Myosin Light Chain Kinase (MLCK) is a critical regulatory enzyme responsible for phosphorylating the myosin regulatory light chain, thereby triggering smooth muscle contraction and regulating tight junction permeability in epithelial barriers[1],[2].

When targeting this pathway, researchers frequently utilize MLCK (480-501) —a specific peptide sequence (H-AKKLSKDRMKKYMARRKWQKTG-NH2) corresponding to the enzyme's endogenous calmodulin-binding domain[3]. This guide provides an objective, data-driven comparison of MLCK (480-501) against other leading alternatives, alongside a self-validating experimental protocol for accurate IC50 determination.

Mechanistic Profiling: How MLCK Inhibitors Operate

To accurately evaluate IC50 values, one must first understand the mechanism of inhibition. MLCK is activated by the binding of the Calcium/Calmodulin (Ca2+/CaM) complex.

MLCK (480-501) acts as a protein-protein interaction (PPI) disruptor. At low concentrations, it acts as a competitive inhibitor of CaM-dependent activation[3]. Because it mimics the autoinhibitory domain of the kinase, it acts as a highly specific "decoy." Conversely, small-molecule inhibitors like ML-7 and ML-9 are naphthalene sulfonamide derivatives that compete directly with ATP at the kinase's catalytic active site[2].

Pathway Ca2 Ca2+ Influx CaM Calmodulin (CaM) Ca2->CaM Binds MLCK_in Inactive MLCK CaM->MLCK_in Activates MLCK_act Active MLCK MLCK_in->MLCK_act MLC Myosin Light Chain MLCK_act->MLC Phosphorylates pMLC Phospho-MLC MLC->pMLC Pep480 MLCK (480-501) Pep480->MLCK_in Competes w/ CaM ML7 ML-7 / ML-9 ML7->MLCK_act Competes w/ ATP

Fig 1: MLCK activation pathway and targeted intervention points of specific inhibitors.

Comparative IC50 Analysis

The apparent IC50 of an inhibitor is strictly dependent on its mechanism. Below is a synthesized comparison of MLCK (480-501) against other standard inhibitors used in the field.

InhibitorChemical NaturePrimary MechanismIC50 ValueKey Selectivity Notes
MLCK (480-501) PeptideCaM Competitive46 nM [3]Shifts to 2.7 µM (MLC substrate) at saturating CaM levels[3].
MLCK Peptide 18 PeptideSubstrate Competitive50 nM [4]4000-fold selectivity over CaMKII; does not inhibit PKA[4],[5].
ML-7 Small MoleculeATP Competitive300 nM [6]30-fold more potent than ML-9; reversible inhibition[2].
ML-9 Small MoleculeATP Competitive3.8 µM [1]Exhibits off-target inhibition of TRPC6 channels independent of MLCK[7].

Expert Insight: When designing an assay, researchers must account for the dual-inhibition nature of MLCK (480-501). While it inhibits CaM-dependent activation at an impressive 46 nM , if your assay utilizes saturating concentrations of Calmodulin, the peptide will instead act as a competitive inhibitor against the myosin light chain substrate, shifting the IC50 to 2.7 µM (or 0.9 µM for synthetic peptide substrates)[3]. For extreme selectivity without CaM interference, MLCK Inhibitor Peptide 18 is often the superior choice due to its 4000-fold selectivity over CaMKII[4].

Self-Validating Experimental Protocol: Radiometric IC50 Determination

To ensure data integrity and reproducibility, the following protocol outlines a self-validating radiometric kinase assay designed to accurately determine the IC50 of peptide-based MLCK inhibitors.

Protocol Prep 1. Reagent Prep (Buffer, CaM, ATP) Titration 2. Inhibitor Titration (Log-scale dilutions) Prep->Titration Reaction 3. Kinase Reaction (25°C, 20 min) Titration->Reaction Quench 4. Acid Quench (75mM H3PO4) Reaction->Quench Detect 5. P81 Filtration & Scintillation Quench->Detect

Fig 2: Self-validating radiometric kinase assay workflow for IC50 determination.

Step-by-Step Methodology & Causality

Step 1: Buffer Preparation

  • Action: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mM CaCl2.

  • Causality: The inclusion of 0.1 mM CaCl2 is an absolute requirement. It ensures that Calmodulin is fully saturated with calcium ions, forcing it into the active structural conformation necessary to bind and activate the MLCK enzyme.

Step 2: Reagent Assembly & Inhibitor Titration

  • Action: Combine the purified MLCK enzyme, 50 µM synthetic peptide substrate, and 10 nM CaM. Introduce MLCK (480-501) in a log-scale dilution series ranging from 1 nM to 10 µM.

  • Causality: Because MLCK (480-501) competes directly with CaM[3], the apparent IC50 is highly sensitive to the baseline CaM concentration. Restricting CaM to 10 nM prevents artificial inflation of the IC50 value, allowing you to accurately measure the 46 nM inhibition threshold.

Step 3: Reaction Initiation

  • Action: Initiate the kinase reaction by adding 100 µM ATP spiked with a [γ-32P]ATP tracer. Incubate the mixture at 25°C for exactly 20 minutes.

  • Causality: A 20-minute window at 25°C ensures the reaction remains in the linear phase of enzyme kinetics, which is mathematically required for accurate non-linear regression and IC50 calculation.

Step 4: Acid Quenching and Matrix Binding

  • Action: Terminate the reaction by spotting 20 µL aliquots directly onto P81 phosphocellulose filter paper squares. Immediately drop the squares into a beaker containing 75 mM phosphoric acid.

  • Causality: This is the self-validating step of the assay. P81 paper is a strong cation exchanger. The basic peptide substrates (now radiolabeled) bind tightly to the negatively charged matrix. Meanwhile, the unreacted, highly negatively charged [γ-32P]ATP remains soluble and is washed away by the phosphoric acid, effectively eliminating background noise.

Step 5: Detection and Analysis

  • Action: Wash the filters three times in phosphoric acid, once in 95% ethanol, dry them, and quantify the retained radioactivity via liquid scintillation counting. Plot the fractional activity against the log of the inhibitor concentration to derive the IC50.

Sources

Comparative

Choosing the Right Tool: A Comparative Guide to MLCK (480-501) and Blebbistatin for Actomyosin Contractility Studies

For researchers in cell biology, physiology, and drug development, dissecting the intricate process of actomyosin contractility is fundamental. This force-generating machinery, powered by the interplay of actin filaments...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in cell biology, physiology, and drug development, dissecting the intricate process of actomyosin contractility is fundamental. This force-generating machinery, powered by the interplay of actin filaments and non-muscle myosin II (NMII), governs essential cellular functions from migration and division to tissue morphogenesis and homeostasis. The ability to precisely modulate this system is paramount for experimental inquiry. Two of the most common tools employed to inhibit contractility are the peptide-based inhibitor MLCK (480-501) and the small molecule blebbistatin.

While both effectively reduce cellular tension, they operate through fundamentally different mechanisms, targeting distinct nodes of the contractility signaling cascade. This choice is not trivial; the selection of an inhibitor can profoundly influence experimental outcomes and their interpretation. This guide provides an in-depth comparison of MLCK (480-501) and blebbistatin, grounded in their mechanisms of action and supported by experimental data, to empower researchers to make informed decisions for their specific research questions.

The Engine of Contraction: The Actomyosin Signaling Pathway

At its core, actomyosin contractility is switched on by the phosphorylation of the myosin regulatory light chain (MLC).[1][2] This event is primarily catalyzed by Myosin Light Chain Kinase (MLCK), which is itself activated by a calcium-calmodulin (Ca²⁺/CaM) complex.[3][4] Phosphorylated MLC induces a conformational change in the myosin II heavy chain, activating its ATPase activity and promoting its assembly into force-generating bipolar filaments that "walk" along actin fibers.[5] This intricate process offers multiple points for therapeutic or experimental intervention.

Actomyosin_Pathway cluster_0 Upstream Regulation cluster_1 Core Machinery Ca2_CaM Ca²⁺/Calmodulin Complex MLCK_inactive MLCK (Inactive) Ca2_CaM->MLCK_inactive Binds MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activates MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC MyosinII Myosin II (Inactive) pMLC->MyosinII Actomyosin Actomyosin Filaments (Active) MyosinII->Actomyosin Contraction Cellular Contraction Actomyosin->Contraction MLCK_Inhibition MLCK_active Active MLCK MLC Myosin Light Chain MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC MLCK_Inhibitor MLCK (480-501) Peptide MLCK_Inhibitor->MLCK_active Competitively Binds & Inhibits Blebbistatin_Inhibition Myosin_ADP_Pi Myosin-ADP-Pi Complex Actin Actin Filament Myosin_ADP_Pi->Actin Binds Weakly Actomyosin_Strong Strongly Bound Actomyosin Actin->Actomyosin_Strong Strong Binding & Pi Release Power_Stroke Power Stroke (Force Generation) Actomyosin_Strong->Power_Stroke Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Binds & Stabilizes Low-Affinity State

Caption: Blebbistatin stalls the myosin II motor before the power stroke.

Experimental Considerations
  • Specificity: Blebbistatin is highly specific for myosin II isoforms (A, B, and C) and does not significantly inhibit other myosins like myosin I, V, or X. H[6]owever, it does not discriminate between the non-muscle myosin II isoforms.

  • Cell Permeability: As a small molecule, it is readily cell-permeable, making it easy to use in live-cell imaging and standard cell culture experiments. *[6] Limitations: Blebbistatin has several well-documented drawbacks:

    • Phototoxicity: Upon illumination with blue or UV light (365-490 nm), blebbistatin becomes cytotoxic, generating reactive oxygen species that damage cells. T[7][8][9]his is a critical consideration for fluorescence microscopy.

    • Fluorescence: The compound itself is fluorescent, which can interfere with imaging, particularly in channels used for GFP or FITC. [7] * Cytotoxicity: Long-term incubation can lead to cytotoxicity independent of its effect on myosin. *[10] Controls: The inactive enantiomer, (+)-blebbistatin, is commercially available and serves as an excellent negative control to ensure observed effects are due to specific myosin II inhibition and not off-target toxicity.

[11][12]---

Head-to-Head Comparison

FeatureMLCK (480-501)Blebbistatin
Target Myosin Light Chain Kinase (MLCK)Non-muscle Myosin II ATPase
Mechanism Competitive inhibition of kinase active siteAllosteric inhibition of motor protein's actin-binding/power stroke
Effect on MLC Prevents MLC phosphorylationNo direct effect on MLC phosphorylation status
Cell Permeability Low (requires delivery method)High (readily enters intact cells)
Reversibility Reversible upon washoutGenerally reversible upon washout
Specificity Targets upstream kinase; potential for off-target kinase inhibitionHighly specific for Myosin II isoforms
Key Limitations Delivery into intact cells is a major challengePhototoxicity, intrinsic fluorescence, potential cytotoxicity
Negative Control Scrambled peptide sequenceInactive enantiomer (+)-blebbistatin
Typical Use Case Probing the role of Ca²⁺/MLCK signaling; permeabilized cellsGeneral inhibition of contractility in live, intact cells

Experimental Protocols & Workflows

A robust experimental design is critical for obtaining reliable data. Below is a generalized workflow and a detailed protocol for a common contractility assay.

General Experimental Workflow

Workflow A 1. Cell Culture / Tissue Prep B 2. Assay Setup (e.g., Collagen Gel Polymerization) A->B C 3. Baseline Measurement (Optional, e.g., Pre-treatment imaging) B->C D 4. Inhibitor Treatment (MLCK peptide or Blebbistatin + Controls) C->D E 5. Incubation (Time-course determined empirically) D->E F 6. Data Acquisition (e.g., Imaging, Force Measurement) E->F G 7. Data Analysis (Quantify contraction, force, etc.) F->G

Caption: A typical workflow for an actomyosin contractility assay.

Protocol: Collagen Gel Contraction Assay

This assay measures the ability of a cell population to reorganize and contract a 3D collagen matrix, serving as a functional readout of collective actomyosin contractility.

Materials:

  • Rat tail collagen I (e.g., 3 mg/mL solution)

  • 10x PBS (Phosphate Buffered Saline)

  • 1N NaOH

  • Sterile, deionized water

  • Cell suspension (e.g., fibroblasts, smooth muscle cells) at 1-2 x 10⁶ cells/mL

  • Serum-free cell culture medium

  • 24-well tissue culture plate

  • Blebbistatin stock solution (e.g., 10 mM in DMSO)

  • (+)-Blebbistatin (inactive control) stock solution

  • MLCK (480-501) peptide (for permeabilized cell variant)

Procedure:

  • Prepare Collagen Solution (on ice):

    • For 1 mL of final gel solution (e.g., 1.5 mg/mL collagen), mix:

      • 500 µL Collagen I solution (3 mg/mL)

      • 100 µL 10x PBS

      • 10 µL 1N NaOH (to neutralize pH; solution should turn faint pink/orange)

      • 390 µL sterile water

    • The final volume of water can be adjusted to accommodate the cell suspension.

  • Incorporate Cells:

    • Gently mix the required volume of cell suspension into the neutralized collagen solution to achieve a final cell density of ~0.5 x 10⁶ cells/mL. Avoid introducing air bubbles.

  • Plate Gels:

    • Carefully pipette 500 µL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 1 hour to allow the gel to polymerize.

  • Initiate Contraction:

    • After polymerization, gently detach the gels from the sides of the well using a sterile pipette tip. This allows the gel to float freely.

    • Add 1 mL of serum-free medium to each well.

  • Inhibitor Treatment (for intact cells with Blebbistatin):

    • Prepare media containing the desired final concentration of (-)-blebbistatin (active), (+)-blebbistatin (inactive control), and a vehicle control (DMSO). A typical starting concentration is 10-50 µM. [12][13] * Replace the serum-free medium with the inhibitor-containing media.

    • CRITICAL: If imaging, protect plates from light to prevent phototoxicity.

  • Data Acquisition:

    • Place the plate on a scanner or use a camera to image the wells at time 0 and at subsequent time points (e.g., 4, 8, 24 hours).

    • The area of the gel will decrease over time in the control wells.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the collagen gel in each well at each time point.

    • Normalize the area at each time point to the initial area at time 0.

    • Plot the normalized area versus time for each condition. Inhibition of contractility will result in a significantly larger gel area compared to the vehicle control.

Conclusion: Selecting the Appropriate Inhibitor

The choice between MLCK (480-501) and blebbistatin hinges on the specific biological question being addressed.

  • Choose an MLCK inhibitor like MLCK (480-501) or ML-7 when your primary goal is to investigate the role of the upstream Ca²⁺/CaM/MLCK signaling cascade in driving a specific contractile process. This approach is particularly powerful in permeabilized cell models where inhibitor delivery is straightforward and allows for precise control over the intracellular environment.

  • Choose blebbistatin for experiments in intact, live cells where the goal is to achieve a rapid and potent, yet general, inhibition of actomyosin contractility. Its cell permeability makes it the go-to tool for a wide range of applications, from cell migration studies to tissue-level force measurements. H[14]owever, researchers must remain vigilant and employ the necessary controls—particularly the inactive (+)-blebbistatin enantiomer and careful light management—to mitigate its well-known limitations and ensure that the observed phenomena are a direct result of myosin II inhibition.

[11]By understanding their distinct mechanisms and appreciating their respective strengths and weaknesses, researchers can confidently select the right tool to deconstruct the complexities of actomyosin contractility and drive their discoveries forward.

References

  • Wikipedia. Blebbistatin. [Link]

  • Kolega, J. (2012). Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Málnási-Csizmadia, A., et al. (2017). Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential. Trends in Pharmacological Sciences. [Link]

  • Varkuti, B. H., et al. (2016). Photodegradation and phototoxicity of S-blebbistatin. Scientific Reports. [Link]

  • Persson, M., et al. (2013). Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin. Biophysical Journal. [Link]

  • Kolega, J. (2004). Phototoxicity and Photoinactivation of Blebbistatin in UV and Visible Light. Biochemical and Biophysical Research Communications. [Link]

  • Fedorov, V. V., et al. (2007). Properties of blebbistatin for cardiac optical mapping and other imaging applications. Heart Rhythm. [Link]

  • Connally, N., et al. (2015). The Selective Myosin II Inhibitor Blebbistatin Reversibly Eliminates Gastrovascular Flow and Stolon Tip Pulsations in the Colonial Hydroid Podocoryna carnea. PLoS ONE. [Link]

  • Képiró, M., et al. (2008). Blebbistatin specifically inhibits actin-myosin interaction in mouse cardiac muscle. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Kovács, M., et al. (2004). Mechanism of blebbistatin inhibition of myosin II. The Journal of Biological Chemistry. [Link]

  • Wang, H. H., et al. (2008). Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Rao, P. V., et al. (2005). Blebbistatin, a Novel Inhibitor of Myosin II ATPase Activity, Increases Aqueous Humor Outflow Facility in Perfused Enucleated Porcine Eyes. Investigative Ophthalmology & Visual Science. [Link]

  • Lucas-Lopez, C., et al. (2018). Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives. Journal of Medicinal Chemistry. [Link]

  • El-Daren, D., et al. (2025). INVESTIGATING THE INHIBITORY EFFECTS OF BLEBBISTATIN ON ACTOMYOSIN INTERACTIONS IN MYOFIBRILS AND ISOLATED MYOFILAMENTS. bioRxiv. [Link]

  • Moy, A. B., et al. (2000). Myosin light chain kinase transference induces myosin light chain activation and endothelial hyperpermeability. American Journal of Physiology-Cell Physiology. [Link]

  • Muncie, J. M., et al. (2019). Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells. Molecular Biology of the Cell. [Link]

  • Ohgushi, M., et al. (2011). Actin-myosin contractility is responsible for the reduced viability of dissociated human embryonic stem cells. Cell Stem Cell. [Link]

  • Zhang, Y., et al. (2017). Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]

  • Rigor, R. R., et al. (2011). Myosin light chain kinase in microvascular endothelial barrier function. Microcirculation. [Link]

  • Meester-Smoor, M. A., et al. (2008). Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells. British Journal of Pharmacology. [Link]

  • Sakamoto, T., et al. (2018). Accelerating effects of blebbistatin on relaxation process of cell membrane permeabilized trachea and taenia cecum from guinea pig. The Journal of Toxicological Sciences. [Link]

  • Itoh, T., et al. (1993). Peptide modulators of myosin light chain kinase affect smooth muscle cell contraction. The Journal of Biological Chemistry. [Link]

  • Folding@home. (2023). Unraveling the Mystery of Drug Specificity: The Case of Blebbistatin. [Link]

  • Rigor, R. R., et al. (2013). Myosin light chain kinase signaling in endothelial barrier dysfunction. Medicinal Research Reviews. [Link]

  • Seo, J. H., et al. (2009). Arrest Defective-1 Controls Tumor Cell Behavior by Acetylating Myosin Light Chain Kinase. PLoS ONE. [Link]

  • ResearchGate. MLCK signaling in endothelial hyperpermeability. [Link]

  • Okagaki, T., et al. (1999). Inhibitory effect of phosphorylated myosin light chain kinase on the ATP-dependent actin-myosin interaction. Journal of Biochemistry. [Link]

  • Porter, M. A., et al. (2021). Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains. eLife. [Link]

  • Kelley, C. A., et al. (2018). The myosin light-chain kinase MLCK-1 relocalizes during Caenorhabditis elegans ovulation to promote actomyosin bundle assembly and drive contraction. Molecular Biology of the Cell. [Link]

  • Stull, J. T., et al. (2011). Biochemistry of Smooth Muscle Myosin Light Chain Kinase. Journal of Biological Chemistry. [Link]

  • Kiss, A., et al. (2002). Inhibition of contraction and myosin light chain phosphorylation in guinea-pig smooth muscle by p21-activated kinase 1. The Journal of Physiology. [Link]

  • Artamonov, M. V., et al. (2023). p90RSK2, a new MLCK, rescues contractility in myosin light chain kinase null smooth muscle. bioRxiv. [Link]

  • Artamonov, M. V., et al. (2023). p90RSK2, a new MLCK mediates contractility in myosin light chain kinase null smooth muscle. Frontiers in Physiology. [Link]

  • Ramkumar, N., et al. (2021). Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis. Journal of Cell Biology. [Link]

  • Nakamura, A., et al. (2001). Myosin light-chain kinase of smooth muscle stimulates myosin ATPase activity without phosphorylating myosin light chain. Proceedings of the National Academy of Sciences. [Link]

  • American Heart Association Journals. (2025). CEMIP Maintains Vascular Contractility by Controlling PP1c-MLC20 Cascade in SMCs. Circulation Research. [Link]

Sources

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